Lexithromycin
Description
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Properties
Molecular Formula |
C38H70N2O13 |
|---|---|
Molecular Weight |
763.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |
InChI Key |
HPZGUSZNXKOMCQ-IXGVTZHESA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Biological Properties of Lexithromycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and analytical methodologies related to the macrolide antibiotic, Lexithromycin. Given the limited availability of data for this compound, this guide incorporates data from the closely related and structurally similar compound, Roxithromycin, to provide a more complete profile. All data pertaining to Roxithromycin is clearly indicated.
Chemical Structure and Identification
This compound is a semi-synthetic macrolide antibiotic derived from erythromycin. Its structure is characterized by a 14-membered lactone ring, a common feature of this class of antibiotics.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Formal Name | erythromycin, 9-(O-methyloxime)[1] |
| CAS Number | 53066-26-5[1] |
| Molecular Formula | C₃₈H₇₀N₂O₁₃[1] |
| Formula Weight | 763.0 g/mol [1] |
| SMILES | C[C@H]1--INVALID-LINK----INVALID-LINK--(C)C--INVALID-LINK--C(O--INVALID-LINK----INVALID-LINK--[C@H]/2C)(O)C)=O)--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C)C--INVALID-LINK--O3)--INVALID-LINK--(O)C--INVALID-LINK--C2=N/OC">C@@([H])O1[1] |
Mechanism of Action
Inhibition of Bacterial Protein Synthesis
Like other macrolide antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at or near the polypeptide exit tunnel. This binding action physically obstructs the path of the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein elongation. This mechanism is primarily bacteriostatic, meaning it inhibits bacterial growth and replication, but can be bactericidal at higher concentrations.
Immunomodulatory Effects
Beyond their direct antibacterial properties, macrolide antibiotics, including the structurally similar Roxithromycin, have been shown to possess immunomodulatory and anti-inflammatory activities. These effects are independent of their antimicrobial action and are thought to contribute to their clinical efficacy in certain chronic inflammatory diseases. One of the key pathways implicated is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).
Roxithromycin has been demonstrated to inhibit the activation of NF-κB, a critical regulator of the inflammatory response. By doing so, it can downregulate the expression of pro-inflammatory cytokines such as IL-8. This effect is thought to occur downstream of the dissociation of IκB, an inhibitor of NF-κB.
Quantitative Data
The following tables summarize the available pharmacokinetic and efficacy data. Note that much of the detailed clinical data is for Roxithromycin.
Table 2: Pharmacokinetic Parameters of Roxithromycin in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~2 hours | |
| Elimination Half-life (t₁/₂) | ~12 hours | |
| Metabolism | Partially metabolized in the liver | |
| Excretion | Primarily in feces (~53%), with a smaller portion in urine (~10%) |
Table 3: Clinical Efficacy of Roxithromycin in Respiratory Tract Infections
| Indication | Clinical Resolution/Improvement Rate | Reference |
| Acute Pharyngitis/Tonsillitis | 97% | |
| Acute Sinusitis | 96% | |
| Acute Otitis Media | 96% | |
| Bronchitis | 97% | |
| Exacerbation of Chronic Bronchitis | 94% | |
| Pneumonia | 95% |
Table 4: Adverse Events Associated with Macrolides (including Roxithromycin)
| Adverse Event | Frequency | Reference |
| Gastrointestinal (nausea, vomiting, abdominal pain, diarrhea) | More common than placebo | |
| Taste Disturbances | More common than placebo | |
| Overall Incidence of Adverse Events (Roxithromycin) | Approximately 4% |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (bacteria and broth, no antibiotic) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Quantification by High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in biological matrices can be quantified using a validated HPLC method.
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 285 nm) or mass spectrometry for higher sensitivity and specificity.
-
-
Quantification:
-
A calibration curve is generated using known concentrations of this compound.
-
The concentration of this compound in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
-
This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into the specific properties of this compound is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of Roxithromycin and Clarithromycin from Erythromycin
Introduction:
This technical guide provides a comprehensive overview of the synthetic pathways for two critical semi-synthetic macrolide antibiotics, Roxithromycin and Clarithromycin, starting from the naturally occurring Erythromycin (B1671065) A. While the initial query concerned "Lexithromycin," no specific synthesis pathway for a compound of this name could be identified in scientific literature, suggesting a possible misnomer for a more common derivative. This document focuses on Roxithromycin and Clarithromycin, two widely used antibiotics derived from Erythromycin, and details the chemical transformations, experimental protocols, and quantitative data associated with their synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Erythromycin A, a 14-membered macrolide, is susceptible to degradation in acidic conditions, which limits its oral bioavailability. The synthesis of derivatives like Roxithromycin and Clarithromycin involves modifications of the Erythromycin A scaffold to improve its stability and pharmacokinetic profile. A key initial step in both syntheses is the conversion of the C-9 ketone of Erythromycin A to an oxime, which serves as a crucial intermediate.[1]
Part 1: Synthesis of Roxithromycin from Erythromycin
The synthesis of Roxithromycin from Erythromycin is a two-step process that begins with the formation of Erythromycin A 9-oxime, followed by an O-alkylation of the oxime group.
Synthesis Pathway Overview
The overall synthetic route from Erythromycin A to Roxithromycin is depicted below.
References
In Vitro Antibacterial Spectrum of Roxithromycin: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Roxithromycin (B50055), a semi-synthetic macrolide antibiotic. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of antimicrobial agents. It is important to note that the term "Lexithromycin" may be used interchangeably with "Roxithromycin" in some contexts; this document will proceed with the more commonly recognized nomenclature, "Roxithromycin."
Executive Summary
Roxithromycin exerts its bacteriostatic action by inhibiting bacterial protein synthesis.[1] It achieves this by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides.[1] This mechanism of action confers activity against a broad range of Gram-positive bacteria and some Gram-negative organisms, as well as atypical pathogens. This guide summarizes the available quantitative data on its in vitro activity, details the experimental protocols for its evaluation, and provides visual representations of key experimental workflows.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The in vitro activity of Roxithromycin is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) for Roxithromycin against a variety of clinically relevant bacteria. Data is presented as MIC50 and MIC90, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
| Gram-Positive Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | - | - |
| Streptococcus pneumoniae | - | - |
| Streptococcus pyogenes | - | - |
| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae | - | 8.0[2] |
| Moraxella catarrhalis | - | - |
| Atypical Bacteria | MIC Range (µg/mL) |
| Mycoplasma pneumoniae | 0.008 - 0.063[3][4] |
| Legionella pneumophila | - |
| Chlamydia trachomatis | - |
Note: The table above is a compilation of data from various sources. Specific values can vary depending on the testing methodology and the geographic origin of the bacterial isolates. A hyphen (-) indicates that specific MIC50/MIC90 data was not available in the reviewed literature.
Roxithromycin has demonstrated excellent in vitro activity against Streptococcus pyogenes, Streptococcus agalactiae, and methicillin-sensitive Staphylococcus aureus. Its activity against Streptococcus pneumoniae is considered notable, with MICs ranging between 0.004 and 0.03 mg/L. For Haemophilus influenzae, the MIC for 90% of strains has been reported to be 8 µg/ml. The antibiotic is also effective against atypical respiratory pathogens, with MICs for Mycoplasma pneumoniae in the range of 0.008-0.063 mg/l.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of Roxithromycin relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for three key assays: Broth Microdilution, Agar (B569324) Dilution, and Time-Kill Kinetic Assay. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M07-A11)
The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, supplement with lysed horse blood and β-NAD (MH-F broth).
-
Roxithromycin Stock Solution: Prepare a stock solution of Roxithromycin of known concentration in a suitable solvent.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are used.
2. Procedure:
-
Serial Dilutions: Perform serial two-fold dilutions of the Roxithromycin stock solution in CAMHB directly in the microtiter plates.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of Roxithromycin that completely inhibits visible bacterial growth.
Agar Dilution Method (EUCAST)
The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.
1. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA). For fastidious organisms, supplement as required.
-
Roxithromycin Stock Solution: Prepare as for the broth microdilution method.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Petri Dishes: Standard sterile petri dishes.
2. Procedure:
-
Preparation of Agar Plates: Add varying concentrations of Roxithromycin to molten MHA, mix well, and pour into petri dishes. Allow the agar to solidify.
-
Inoculation: Spot-inoculate the standardized bacterial suspensions onto the surface of the agar plates using a multipoint inoculator. Include a growth control plate with no antibiotic.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Roxithromycin that inhibits the growth of the bacteria.
Time-Kill Kinetic Assay
The time-kill kinetic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Roxithromycin Solutions: Prepare broth containing various concentrations of Roxithromycin (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Plating Media: Tryptic Soy Agar (TSA) plates.
-
Sterile Diluent: 0.9% saline or phosphate-buffered saline (PBS).
2. Procedure:
-
Exposure: Add the standardized bacterial inoculum to the broth containing different concentrations of Roxithromycin and to a growth control tube (no antibiotic).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile diluent and plate onto TSA plates.
-
Incubation: Incubate the plates at 35°C for 18-24 hours.
-
Colony Counting: Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each Roxithromycin concentration and the growth control. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to the in vitro evaluation of Roxithromycin.
Caption: Broth Microdilution Workflow for MIC Determination.
Caption: Agar Dilution Workflow for MIC Determination.
Caption: Time-Kill Kinetic Assay Workflow.
Conclusion
Roxithromycin demonstrates a clinically relevant in vitro antibacterial spectrum, particularly against common respiratory pathogens. The standardized methodologies outlined in this guide provide a framework for the accurate and reproducible assessment of its antimicrobial activity. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in the ongoing effort to understand and optimize the use of this important macrolide antibiotic.
References
- 1. nelsonlabs.com [nelsonlabs.com]
- 2. In vitro activity of the new macrolide antibiotic roxithromycin (RU 28965) against clinical isolates of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of macrolides against organisms responsible for respiratory infection with emphasis on Mycoplasma and Legionella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of roxithromycin in the treatment of mycoplasma pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Lekethromycin in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lekethromycin, a novel macrolide antibiotic, has demonstrated significant potential in veterinary medicine. A thorough understanding of its pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME), is crucial for its rational drug development and clinical application. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data of Lekethromycin in various animal models. The information presented herein is compiled from preclinical studies and aims to serve as a valuable resource for researchers and drug development professionals. This document summarizes key PK parameters, details the experimental methodologies employed in these studies, and visualizes the proposed metabolic pathways and experimental workflows.
Introduction
Macrolide antibiotics are a cornerstone in the treatment of various bacterial infections in both human and veterinary medicine. Lekethromycin (LKMS) is a new-generation macrolide with promising antibacterial activity. The effective and safe use of any new therapeutic agent is contingent upon a detailed characterization of its pharmacokinetic profile. This guide focuses on the ADME properties of Lekethromycin in preclinical animal models, providing a consolidated repository of quantitative data, experimental protocols, and visual representations of key processes to facilitate further research and development.
Pharmacokinetic Parameters of Lekethromycin
The pharmacokinetic profile of Lekethromycin has been primarily characterized in rat models, with some in vitro metabolic data available for other species, including dogs. The following tables summarize the key pharmacokinetic parameters of Lekethromycin following various routes of administration.
Pharmacokinetics in Rats
Lekethromycin exhibits rapid absorption and slow elimination in rats following intramuscular and subcutaneous administration, with poor bioavailability observed after oral administration.
Table 1: Pharmacokinetic Parameters of Lekethromycin in Rats Following a Single Intravenous (IV) Administration
| Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (L/h/kg) | Vd (L/kg) |
| 5 | 32.33 ± 14.63 | - | - | 0.58 ± 0.17 | 25.56 ± 7.93 |
Data presented as mean ± standard deviation. Cmax is not applicable for IV administration in this context. AUC value was not explicitly provided in the source for this specific table format, but clearance and dose are available for calculation.
Table 2: Pharmacokinetic Parameters of Lekethromycin in Rats Following a Single Intramuscular (IM) Administration
| Dose (mg/kg) | T½ (h) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| 2.5 | 48.37 | 1.8 | - | - | 84-139 |
| 5 | 57.54 | 2.2 | - | - | 84-139 |
| 10 | - | 2.0 | - | - | 84-139 |
Specific Cmax and AUC values for each dose were not available in the summarized source data.
Table 3: Pharmacokinetic Parameters of Lekethromycin in Rats Following a Single Subcutaneous (SC) Administration
| Dose (mg/kg) | T½ (h) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| 2.5 | 64.02 | 2.2 | - | - | 52-77 |
| 5 | 136.70 | 3.0 | - | - | 52-77 |
| 10 | - | 2.8 | - | - | 52-77 |
Specific Cmax and AUC values for each dose were not available in the summarized source data.
Pharmacokinetics in Other Animal Models
As of the latest available data, comprehensive in vivo pharmacokinetic studies of Lekethromycin detailing parameters such as Cmax, Tmax, and AUC in other animal models like dogs and mice have not been published. However, in vitro studies using dog liver microsomes have provided initial insights into its metabolic profile in this species.
Experimental Protocols
The following sections detail the methodologies used in the pharmacokinetic studies of Lekethromycin.
Animal Models and Drug Administration
-
Animal Species: Sprague-Dawley rats were the primary model used in the cited pharmacokinetic studies.
-
Drug Formulation: For intravenous, intramuscular, and subcutaneous administration, Lekethromycin was dissolved in appropriate vehicles.
-
Routes and Doses:
-
Intravenous (IV): Administered as a single bolus dose, typically 5 mg/kg.
-
Intramuscular (IM): Administered as a single injection at doses of 2.5, 5, and 10 mg/kg.
-
Subcutaneous (SC): Administered as a single injection at doses of 2.5, 5, and 10 mg/kg.
-
Oral (PO): Administered via gavage.
-
Sample Collection and Preparation
-
Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points post-administration.
-
Plasma Preparation: Blood samples were centrifuged to separate the plasma, which was then stored at -80°C until analysis.
-
Protein Precipitation: For analysis, plasma proteins were precipitated using acetonitrile (B52724). The mixture was vortexed and centrifuged, and the supernatant was collected for analysis.
Analytical Methodology: UPLC-MS/MS
The quantification of Lekethromycin in plasma samples was performed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
-
Chromatographic System: A UPLC system equipped with a C18 column was used for the separation of Lekethromycin and an internal standard.
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier (e.g., formic acid) was employed.
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection and quantification.
-
Quantification: The concentration of Lekethromycin was determined based on the peak area ratio of the analyte to the internal standard, using a calibration curve.
Visualization of Experimental and Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a pharmacokinetic study and the proposed metabolic pathway of Lekethromycin.
Experimental Workflow
Caption: A typical experimental workflow for a pharmacokinetic study of Lekethromycin.
Proposed Metabolic Pathway of Lekethromycin
Based on in vitro studies with dog liver microsomes, the metabolism of Lekethromycin is understood to be limited, with cytochrome P450 enzymes playing a role.
Caption: Proposed in vitro metabolic pathway of Lekethromycin.
Discussion
The available pharmacokinetic data for Lekethromycin in rats indicate that it is a long-acting macrolide with good bioavailability following parenteral administration. Its slow elimination, characterized by a long half-life, suggests the potential for less frequent dosing regimens. The extremely low oral bioavailability is a significant characteristic that will influence its clinical application and formulation development.
The in vitro metabolism studies in dog liver microsomes suggest that Lekethromycin is a substrate for CYP2A6, CYP2B6, and CYP2D6.[1] The fact that only one phase I metabolite was identified in vitro suggests that Lekethromycin may undergo limited biotransformation.[2] This low level of metabolism could contribute to its long half-life and may also indicate a lower potential for certain types of drug-drug interactions. However, as it shows inhibitory effects on some CYP450 enzymes, further in vivo studies are warranted to fully understand its drug-drug interaction profile.[1]
A major gap in the current knowledge is the lack of in vivo pharmacokinetic data for Lekethromycin in other important animal models, such as dogs and mice. Such data are essential for interspecies scaling and for predicting the pharmacokinetic profile in target veterinary species. Future research should focus on conducting in vivo ADME studies in these and other relevant animal models to build a more complete understanding of Lekethromycin's disposition.
Conclusion
This technical guide provides a summary of the current understanding of the pharmacokinetic properties of Lekethromycin in animal models. The data from rat studies are robust and provide a solid foundation for further development. However, to fully characterize the pharmacokinetic profile of Lekethromycin for broader veterinary use, further in vivo studies in other animal species are critically needed. The detailed experimental protocols and visualized pathways presented here are intended to aid researchers in the design and execution of future studies that will be vital for the successful clinical translation of this promising new macrolide antibiotic.
References
A Technical Guide to Lexithromycin: Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available scientific information on Lexithromycin, a macrolide antibiotic. The document is structured to present key data, outline relevant experimental methodologies, and visualize core concepts for professionals in the field of drug development and microbiology.
Core Compound Information: this compound
This compound is a derivative of erythromycin (B1671065) A and functions as an antibacterial agent.[1] The fundamental identifiers for this compound are its CAS number and molecular weight, which are essential for regulatory, manufacturing, and research purposes.
| Property | Value | Reference |
| CAS Number | 53066-26-5 | [1][2][3] |
| Molecular Weight | 762.97 g/mol | [1] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
As a macrolide antibiotic, this compound's mechanism of action involves the inhibition of bacterial protein synthesis. Macrolides bind to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel. This binding action physically obstructs the path of newly synthesized peptide chains, leading to a premature dissociation of peptidyl-tRNAs from the ribosome. The ultimate result is the cessation of protein elongation, which inhibits bacterial growth and replication. While this is the general mechanism for macrolides, specific kinetic and binding data for this compound are not extensively detailed in publicly available literature.
General mechanism of action for macrolide antibiotics like this compound.
Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.
Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold serial dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to cover a clinically relevant concentration range.
-
Inoculation: Each well of the microtiter plate (containing 100 µL of the diluted antibiotic) is inoculated with 10 µL of the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria but no antibiotic (growth control) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
Workflow for the determination of Minimum Inhibitory Concentration (MIC).
This assay confirms that the antibiotic inhibits bacterial protein synthesis. A common method involves using a cell-free transcription/translation system and measuring the synthesis of a reporter protein.
Methodology:
-
System Preparation: A commercially available E. coli S30 cell-free extract system is typically used. This system contains all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes, etc.).
-
Reaction Setup: The reaction mixture is prepared containing the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), and a mix of amino acids.
-
Addition of Inhibitor: Varying concentrations of this compound (or a control antibiotic like erythromycin) are added to the reaction mixtures. A control reaction with no antibiotic is also prepared.
-
Incubation: The reactions are incubated at 37°C for a specified period (e.g., 1-2 hours) to allow for transcription and translation to occur.
-
Measurement of Protein Synthesis: The amount of synthesized reporter protein is quantified. For luciferase, a luminometer is used to measure light output after the addition of a substrate. For β-galactosidase, a colorimetric assay is used.
-
Data Analysis: The activity of the reporter protein in the presence of this compound is compared to the no-antibiotic control. The concentration of this compound that inhibits protein synthesis by 50% (IC₅₀) can then be calculated.
Conclusion
This compound is identified by its CAS number 53066-26-5 and a molecular weight of 762.97 g/mol . As a macrolide, its antibacterial effect is achieved by inhibiting protein synthesis at the bacterial 50S ribosomal subunit. While this mechanism is well-understood for the macrolide class, extensive, publicly accessible data detailing specific experimental validations, signaling pathway interactions, and comprehensive quantitative analyses for this compound itself are limited. The protocols described herein represent standard, validated methods that are fundamental for the characterization and development of such an antibiotic, providing a framework for future research and evaluation.
References
Understanding the Hydrophobicity of Roxithromycin: A Technical Guide
Note on nomenclature: Initial searches for "Lexithromycin" did not yield relevant results. The following guide pertains to "Roxithromycin," a closely related and well-documented macrolide antibiotic, which is presumed to be the intended subject of inquiry.
This technical guide provides an in-depth analysis of the hydrophobicity of Roxithromycin (B50055), a semi-synthetic macrolide antibiotic. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its physicochemical properties, the experimental methodologies used for their determination, and the implications of its hydrophobic character on its biological activity.
Physicochemical Properties and Hydrophobicity
Roxithromycin's molecular structure, a derivative of erythromycin (B1671065), is characterized by the presence of a 14-membered lactone ring. A key modification, the substitution of the 9-keto group with a 9-[O-(2,5-dioxahexyl)oxime] group, significantly influences its physicochemical properties, particularly its hydrophobicity[1]. This structural change results in a more globular conformation of the molecule, contributing to its relative hydrophobicity[1].
The hydrophobicity of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It governs the molecule's ability to traverse biological membranes and interact with protein receptors. For macrolides like Roxithromycin, which accumulate in polymorphonuclear leukocytes and macrophages, hydrophobicity plays a crucial role in its intracellular concentration and subsequent bactericidal activity[2].
Quantitative Data on Hydrophobicity
The hydrophobicity of Roxithromycin can be quantified using several parameters, most notably the partition coefficient (logP) and water solubility. The following table summarizes the available quantitative data for Roxithromycin.
| Physicochemical Parameter | Value | Reference |
| logP (experimental) | 1.7 | DrugBank[2] |
| logP (predicted) | 2.9 (ALOGPS), 3 (Chemaxon) | DrugBank[3] |
| Water Solubility (experimental) | 0.0189 mg/L at 25 °C | DrugBank[2] |
| Water Solubility (predicted) | 0.187 mg/mL (ALOGPS) | DrugBank[3] |
| pKa (Strongest Basic) | 9.08 (Chemaxon) | DrugBank[3] |
Note: The experimental logP value suggests a moderate level of lipophilicity. The predicted values, while higher, are consistent with a compound that is not freely soluble in water. The low experimental water solubility further corroborates the hydrophobic nature of Roxithromycin[4][5]. It is noteworthy that macrolide antibiotics, as a class, are generally considered to be poorly water-soluble[4].
Experimental Protocols for Determining Hydrophobicity
The determination of hydrophobicity parameters like logP and solubility involves various experimental techniques. While specific detailed protocols for Roxithromycin were not exhaustively available in the initial search, general methodologies applicable to macrolide antibiotics are well-established.
Determination of Partition Coefficient (logP)
The partition coefficient is a measure of the differential solubility of a compound in two immiscible phases, typically octanol (B41247) and water.
-
Shake-Flask Method (Classic Method):
-
A solution of Roxithromycin is prepared in one of the two immiscible solvents (e.g., n-octanol).
-
An equal volume of the second solvent (e.g., water) is added.
-
The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases until equilibrium is reached.
-
The two phases are separated.
-
The concentration of Roxithromycin in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The logP value is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
-
High-Performance Liquid Chromatography (HPLC) Method:
-
A reversed-phase HPLC (RP-HPLC) column (e.g., C18) is used, where the stationary phase is nonpolar.
-
A mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.
-
The retention time of Roxithromycin is measured.
-
The logP value is then calculated based on the linear relationship between the logarithm of the retention factor (k) and the logP values of a series of standard compounds with known lipophilicity.
-
Determination of Water Solubility
-
Equilibrium Solubility Method:
-
An excess amount of solid Roxithromycin is added to a known volume of water at a specific temperature (e.g., 25 °C).
-
The suspension is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of Roxithromycin in the clear filtrate is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The measured concentration represents the aqueous solubility of the compound.
-
Visualization of Key Processes
General Workflow for Hydrophobicity Determination
The following diagram illustrates a generalized workflow for the experimental determination of the hydrophobicity of a pharmaceutical compound like Roxithromycin.
Mechanism of Action of Roxithromycin
Roxithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This process involves binding to the 50S subunit of the bacterial ribosome. The hydrophobicity of the molecule can influence its ability to penetrate the bacterial cell wall and membrane to reach its intracellular target.
Conclusion
The hydrophobicity of Roxithromycin, quantified by its logP and water solubility, is a pivotal characteristic influencing its pharmacokinetic and pharmacodynamic properties. The structural modifications from its parent compound, erythromycin, lead to a more hydrophobic molecule, which is advantageous for its intracellular accumulation and antibacterial efficacy. Understanding the experimental methodologies to determine these properties is essential for the development and optimization of macrolide antibiotics. The provided data and diagrams serve as a comprehensive resource for researchers engaged in the study of this important class of therapeutic agents.
References
- 1. A comparative NMR study between the macrolide antibiotic roxithromycin and erythromycin A with different biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Physicochemical Properties of Amorphous Roxithromycin Prepared by Quench Cooling of the Melt or Desolvation of a Chloroform Solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roxithromycin | 80214-83-1 [chemicalbook.com]
Preliminary Toxicity Screening of Lexithromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a hypothetical preliminary toxicity screening guide for a novel macrolide antibiotic, herein referred to as "Lexithromycin." The data and experimental protocols presented are representative examples based on publicly available information for other macrolide antibiotics, such as Roxithromycin (B50055) and Azithromycin, and do not pertain to any real-world compound named this compound. This guide is intended for informational purposes to illustrate the process of preclinical toxicity assessment for a new chemical entity in this class.
Introduction
This compound is a novel semi-synthetic macrolide antibiotic. Like other macrolides, its proposed mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] This mode of action is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[2][4][5] Preclinical toxicity screening is a critical step in the drug development process to identify potential safety concerns before advancing to clinical trials. This guide summarizes the key in vitro and in vivo studies designed to evaluate the preliminary toxicity profile of this compound.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to designing and interpreting toxicity studies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Notes |
| Bioavailability (Oral) | ~85% | Rat | Rapidly absorbed following oral administration.[6] |
| Time to Peak Plasma Concentration (Tmax) | 2.0 hours | Rat | Consistent with other macrolides.[6] |
| Plasma Half-life (t1/2) | 12 hours | Rat | Suggests once or twice daily dosing.[1][6] |
| Volume of Distribution (Vd) | 1.5 L/kg | Rat | Wide distribution into tissues is expected.[7][8][9] |
| Protein Binding | ~96% | Human Plasma | High protein binding may influence drug interactions. |
| Metabolism | Primarily Hepatic (CYP3A4) | Human Liver Microsomes | Potential for drug-drug interactions.[5] A small portion is metabolized.[1] |
| Excretion | Primarily Biliary/Fecal | Rat | Less than 10% excreted in urine.[1][6] |
Acute Toxicity
Acute toxicity studies are performed to determine the potential toxicity of a substance after a single dose.
Table 2: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |
| Mouse | Oral | > 5000 | No mortality or significant clinical signs observed. |
| Rat | Oral | > 5000 | No mortality or significant clinical signs observed. |
| Rat | Intravenous | 800 | Ataxia, lethargy, and respiratory distress at high doses. |
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
-
Test System: Sprague-Dawley rats (female, 8-12 weeks old).
-
Dosage: A starting dose of 2000 mg/kg is administered to a single animal.
-
Administration: The test substance is administered by oral gavage.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
-
Procedure: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased. This continues for a total of 5 animals.
-
Endpoints: Mortality, clinical signs, body weight changes, and gross necropsy findings.
Sub-chronic Toxicity
Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance after prolonged administration.
Table 3: 28-Day Repeated Dose Oral Toxicity Study in Rats
| Dose Group (mg/kg/day) | Key Findings |
| 0 (Control) | No treatment-related findings. |
| 100 | No adverse effects observed. |
| 300 | Mild, reversible elevation in liver enzymes (ALT, AST). |
| 1000 | Moderate, reversible elevation in liver enzymes. Mild hepatocellular hypertrophy observed in histopathology. |
| No-Observed-Adverse-Effect Level (NOAEL): | 100 mg/kg/day |
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study
-
Test System: Wistar rats (10/sex/group).
-
Dosage: 0, 100, 300, and 1000 mg/kg/day.
-
Administration: Daily oral gavage for 28 consecutive days.
-
Observations: Clinical signs, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, all animals are subjected to a full necropsy, organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a compound to induce mutations or chromosomal damage.
Table 4: Genotoxicity Profile of this compound
| Assay | Test System | Concentration/Dose | Result |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | Up to 5000 µ g/plate | Negative |
| In vitro Chromosomal Aberration Test | Human Peripheral Blood Lymphocytes | Up to 1000 µg/mL | Negative |
| In vivo Micronucleus Test | Mouse Bone Marrow | Up to 2000 mg/kg | Negative |
Experimental Protocol: In Vitro Chromosomal Aberration Test
-
Cell Line: Cultured human peripheral blood lymphocytes.
-
Treatment: Cells are exposed to this compound at various concentrations, with and without metabolic activation (S9 mix), for a short duration (e.g., 4 hours).
-
Harvest: Cells are harvested at a suitable time point after treatment (e.g., 20 hours) to capture cells in metaphase.
-
Analysis: Metaphase spreads are prepared and analyzed for chromosomal aberrations (e.g., gaps, breaks, exchanges).
-
Controls: A vehicle control and a positive control are run concurrently.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Table 5: Safety Pharmacology Profile of this compound
| System | Assay | Key Findings |
| Central Nervous System | Irwin Test (Rat) | No significant effects on behavior, coordination, or body temperature up to 1000 mg/kg. |
| Cardiovascular System | hERG Patch Clamp | Weak inhibition of the hERG channel (IC50 > 30 µM).[4] |
| In vivo QT Interval (Dog) | No significant QT prolongation at therapeutic doses.[4] | |
| Respiratory System | Whole Body Plethysmography (Rat) | No adverse effects on respiratory rate or tidal volume up to 1000 mg/kg. |
Visualizations
Mechanism of Action
Caption: Mechanism of action of this compound in a bacterial cell.
Experimental Workflow: In Vivo Micronucleus Assay
Caption: Workflow for the in vivo micronucleus genotoxicity assay.
Conclusion
The preliminary toxicity screening of this compound suggests a favorable safety profile at the anticipated therapeutic doses. No genotoxicity was observed, and the acute toxicity is low. The primary target organ for toxicity with repeated dosing appears to be the liver, which is a known class effect for some macrolide antibiotics.[10][11][12] The NOAEL established in the 28-day rat study will be crucial for guiding dose selection in longer-term toxicity studies and for the initial clinical trials. The weak in vitro interaction with the hERG channel did not translate to in vivo QT prolongation at therapeutic concentrations, but this will require careful monitoring in human studies.[13] Further studies, including chronic toxicity, carcinogenicity, and reproductive and developmental toxicity, will be necessary to fully characterize the safety profile of this compound.
References
- 1. Roxithromycin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Pharmacokinetics of roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. logixsjournals.com [logixsjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. files.logixsjournals.com [files.logixsjournals.com]
- 10. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azithromycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Macrolide Antibiotics - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. May 19, 2020: What is the Toxicity of Azithromycin? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
Methodological & Application
Application Notes and Protocols for the Purification of Lexithromycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of Lexithromycin, a macrolide antibiotic. The protocols outlined below are based on established techniques for related macrolide compounds and are intended for research and development purposes.
Introduction
This compound, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. Like other macrolides, it binds to the 50S subunit of the bacterial ribosome, thereby halting the translation of mRNA and preventing bacterial growth.[1][2] At higher concentrations, it can exhibit bactericidal properties.[3] Beyond its antibiotic effects, this compound and other macrolides possess immunomodulatory and anti-inflammatory properties, influencing various cellular signaling pathways.[4][5][6]
The purification of this compound is a critical step in research and drug development to ensure the removal of impurities that may affect its efficacy and safety. The following sections detail various purification techniques, including crystallization and chromatographic methods.
Purification Techniques
A common strategy for purifying macrolide antibiotics like this compound involves crystallization from various organic solvents. High-performance liquid chromatography (HPLC) is another powerful technique for achieving high purity.
Crystallization
Crystallization is a widely used method for the purification of macrolides. The choice of solvent is crucial and can significantly impact the purity and yield of the final product.
Protocol 1: Crystallization from Methanol (B129727)
This protocol is adapted from methods used for the purification of Roxithromycin (B50055).[7][8]
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum source
-
Drying oven
Procedure:
-
Suspend the impure this compound in methanol in a flask.
-
Heat the suspension to approximately 40°C while stirring continuously for about 2 hours.
-
Slowly cool the suspension to approximately 0°C with continuous stirring.
-
Filter the suspension to collect the purified solid.
-
Wash the collected solid with methanol that has been pre-cooled to approximately 0°C.
-
Dry the purified solid at a temperature between 40°C and 60°C.
Protocol 2: Crystallization from Ethanol (B145695) and Acetonitrile (B52724) Mixture
This method, also adapted from Roxithromycin purification, can be effective in removing specific impurities.[9][10]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Acetonitrile (reagent grade)
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Vacuum source
-
Drying oven
Procedure:
-
Dissolve the impure this compound in a mixture of ethanol and acetonitrile (a 1:1 ratio is a good starting point) at a temperature of approximately 55-60°C.
-
Slowly cool the mixture in a controlled manner to approximately 0-5°C. A cooling rate of about 5°C per hour is recommended.
-
Stir the mixture for 30 minutes at 0-5°C.
-
Filter the solution to recover the precipitated solid.
-
Wash the purified solid with a mixture of ethanol and acetonitrile that has been pre-cooled to approximately 0-5°C.
-
Dry the purified solid at a temperature between 40°C and 60°C.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and efficient technique for the purification and analysis of this compound.[11][12] A reversed-phase HPLC method is commonly employed for macrolides.
Protocol 3: Reversed-Phase HPLC
This protocol is based on a stability-indicating HPLC method developed for Roxithromycin.[13]
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Mobile phase: 0.03 M potassium dihydrogen phosphate (B84403) buffer and methanol (40:60, v/v), adjusted to pH 4.5
-
This compound sample dissolved in the mobile phase
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 215 nm.
-
Dissolve the this compound sample in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram and collect the fraction corresponding to the this compound peak.
-
The purity of the collected fraction can be assessed by re-injecting a small aliquot into the HPLC system.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound purification in the public domain, the following table provides a generalized comparison of expected outcomes based on the purification of similar macrolide antibiotics.
| Purification Technique | Key Parameters | Expected Purity | Expected Yield | Notes |
| Crystallization | Solvent choice, Cooling rate, Temperature | >98% | 70-90% | Purity and yield are highly dependent on the initial purity of the crude product and the specific solvent system used. |
| Reversed-Phase HPLC | Column type, Mobile phase composition, Flow rate | >99.5% | 50-80% | Offers very high purity but may result in lower yields compared to crystallization, especially at a large scale. |
Visualizations
Experimental Workflow for this compound Purification
Caption: General Workflow for this compound Purification.
Signaling Pathway of Macrolide Antibiotics
Caption: Mechanism of Action of Macrolide Antibiotics.
References
- 1. youtube.com [youtube.com]
- 2. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6204368B1 - Process for the purification of roxithromycin - Google Patents [patents.google.com]
- 8. PT102202B - PROCESS FOR THE PURIFICATION OF ROXITROMYCIN - Google Patents [patents.google.com]
- 9. EP1435359A1 - A process for the purification of roxithromycin - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Liquid chromatographic determination of roxithromycin: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Roxithromycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic effective against a range of bacteria by inhibiting protein synthesis.[1][2] It accomplishes this by binding to the 50S subunit of the bacterial ribosome, which in turn inhibits peptide translocation.[1][2] Accurate and precise quantification of Roxithromycin is essential for pharmaceutical quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Roxithromycin in bulk drug and pharmaceutical dosage forms.
Principle of the Method
The method employs reverse-phase HPLC (RP-HPLC) with UV detection to separate and quantify Roxithromycin. The chromatographic separation is achieved on a C18 stationary phase using an isocratic mobile phase, which allows for consistent and reproducible results.
Experimental Protocols
1. Materials and Reagents
-
Roxithromycin reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Ortho-phosphoric acid (GR Grade)
-
Triethylamine (GR Grade)
-
Water (HPLC grade)
-
0.45 µm membrane filter
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Visible detector is used. The following table summarizes the chromatographic conditions based on established methods.[3][4]
| Parameter | Condition 1 | Condition 2 |
| HPLC Column | X'terra RP18 (250 x 4.6 mm, 5 µm)[3] | Hypersil ODS C18 (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile : Potassium dihydrogen orthophosphate buffer (pH 3.0) (70:30 v/v)[3] | Acetonitrile : 0.05 M Potassium dihydrogen phosphate buffer (pH 4.2) (70:30 v/v)[4] |
| Flow Rate | 1.0 mL/min[3] | 1.5 mL/min[4] |
| Detection Wavelength | 220 nm | 207 nm[4] |
| Injection Volume | 20 µL | 20 µL[4] |
| Column Temperature | Ambient | Ambient[4] |
| Run Time | Not Specified | ~4.0 min (for Roxithromycin)[4] |
3. Preparation of Solutions
-
Phosphate Buffer Preparation (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water. Adjust the pH to 3.0 using ortho-phosphoric acid.[3]
-
Phosphate Buffer Preparation (pH 4.2): Prepare a 0.05 M solution of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 4.2.[4]
-
Mobile Phase Preparation: Mix the appropriate volumes of acetonitrile and the prepared phosphate buffer as per the selected condition. Filter the mixture through a 0.45 µm membrane filter and degas for at least 15-30 minutes in an ultrasonic water bath before use.[4]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of Roxithromycin reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the standard stock solution to create calibration standards in the desired concentration range (e.g., 1 µg/mL to 10 µg/mL).[3]
4. Sample Preparation (Tablet Dosage Form)
-
Weigh and finely crush twenty tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Roxithromycin and transfer it to a 100 mL volumetric flask.[3]
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution of the drug.[3]
-
Make up the volume to 100 mL with the mobile phase.[3]
-
Filter the resulting solution through a 0.45 µm nylon filter.[3]
-
Dilute the filtered solution with the mobile phase to obtain a suitable concentration for analysis.[3]
Method Validation Summary
The described HPLC methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.[3]
| Validation Parameter | Result (Condition 1) | Result (Condition 2) |
| Linearity Range | 1 - 10 µg/mL[3] | 10 - 2000 µg/mL[4] |
| Correlation Coefficient (r²) | Not Specified | > 0.999[4] |
| Accuracy (% Recovery) | 98.6% - 101.2% | Not Specified |
| Precision (% RSD) | < 2.0%[3] | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.172 µg/mL[4] |
| Limit of Quantification (LOQ) | Not Specified | 0.461 µg/mL[4] |
System Suitability
To ensure the performance of the chromatographic system, system suitability tests are performed. The acceptance criteria are as follows:
-
Theoretical Plates: Not less than 5000 for the Roxithromycin peak.[3]
-
Tailing Factor: Not more than 2.0 for the Roxithromycin peak.[3]
-
Relative Standard Deviation (%RSD) for replicate injections: Not more than 2.0%.[3]
Visualizations
Caption: Experimental workflow for HPLC analysis of Roxithromycin.
Caption: Logical relationship of inputs and outputs for the HPLC method.
References
Mass Spectrometry Analysis of Roxithromycin and its Metabolites: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxithromycin (B50055) is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections. Understanding its metabolic fate is crucial for drug development, ensuring efficacy and safety. This document provides a detailed overview of the mass spectrometry-based analysis of Roxithromycin and its metabolites, including comprehensive experimental protocols and data presentation. The methodologies described herein are primarily centered around Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantitative analysis of xenobiotics in biological matrices.
Metabolic Pathways of Roxithromycin
Roxithromycin undergoes extensive metabolism in the body, leading to the formation of several metabolites. The primary biotransformation pathways include:
-
N-demethylation: More predominant in rats compared to humans.[1]
-
Hydrolysis of the cladinose (B132029) moiety. [2]
-
Isomerization: Conversion from the (E)-isomer to the (Z)-isomer.[2]
-
Dealkylation of the oxime ether side chain.
Up to 15 metabolites of Roxithromycin have been identified in human bile, urine, and plasma. These include the descladinose derivative (M1), erythromycin-oxime (M2), and various N- and O-demethylated derivatives.
Quantitative Analysis by LC-MS/MS
The following tables summarize typical parameters for the quantitative analysis of Roxithromycin using LC-MS/MS.
Table 1: Sample Preparation
| Parameter | Method 1: Liquid-Liquid Extraction | Method 2: Solid-Phase Extraction (SPE) |
| Matrix | Rat Lung Tissue | Plasma/Serum |
| Procedure | Homogenize tissue. Extract with an appropriate organic solvent. | Condition SPE cartridge (e.g., Oasis HLB). Load sample. Wash with aqueous solution. Elute with methanol (B129727). |
| Internal Standard | Clarithromycin | Isotopically labeled standard (e.g., AZI-d5 for Azithromycin) |
| Recovery | 72.5 - 76.9% | ~90% (for Azithromycin) |
Table 2: Liquid Chromatography Conditions
| Parameter | Method 1 | Method 2 |
| Column | C18 | ACQUITY UPLC® BEH C18 (2.1 x 100 mm; 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic (80:20:1, Methanol:Water:Formic Acid) | Gradient elution |
| Flow Rate | 0.5 mL/min | 0.3 mL/min |
| Run Time | Not specified | 6 min |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Roxithromycin: 837.7 |
| Product Ions (m/z) | Analyte-specific, optimized for each compound. |
| Collision Gas | Argon |
| Internal Standard (m/z) | Clarithromycin: 748.7 |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction
This protocol is adapted for the extraction of Roxithromycin from tissue samples.
Materials:
-
Tissue homogenizer
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
Organic solvent (e.g., ethyl acetate)
-
Reconstitution solvent (mobile phase)
-
Internal Standard (Clarithromycin solution)
Procedure:
-
Weigh a known amount of tissue and homogenize in a suitable buffer.
-
Add a known amount of the internal standard solution to the homogenate.
-
Add 3-5 volumes of the organic extraction solvent.
-
Vortex vigorously for 2-5 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the mobile phase.
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning up plasma or serum samples.
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Evaporation system
-
Methanol, Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) solution (5%)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard solution
Procedure:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Add a known amount of the internal standard to the plasma/serum sample.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a known volume of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the prepared sample onto the analytical column.
-
Run the appropriate gradient or isocratic method to separate the analytes.
-
Perform detection and quantification using the mass spectrometer in MRM mode. The MRM transitions should be optimized for Roxithromycin and its metabolites of interest.
-
Construct a calibration curve using standards of known concentrations to quantify the analytes in the samples.
Data Analysis and Interpretation
The concentration of Roxithromycin and its metabolites in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The results will provide quantitative data on the parent drug and its metabolites, which is essential for pharmacokinetic and drug metabolism studies.
Conclusion
The methodologies outlined in this application note provide a robust framework for the sensitive and selective quantification of Roxithromycin and its metabolites in various biological matrices. Proper sample preparation and optimized LC-MS/MS conditions are critical for achieving accurate and reliable results in drug metabolism and pharmacokinetic research.
References
Application Notes and Protocols: Lexithromycin Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a novel semi-synthetic macrolide antibiotic. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which halts the synthesis of essential peptides.[1][2][3][4][5] This action is primarily bacteriostatic, but it can be bactericidal at higher concentrations. This compound has demonstrated a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. The development of a standardized protocol for antimicrobial susceptibility testing (AST) is crucial for determining its clinical efficacy, monitoring for the emergence of resistance, and establishing interpretive criteria.
This document provides detailed methodologies for determining the in vitro susceptibility of bacteria to this compound using established methods such as broth microdilution, disk diffusion, and agar (B569324) dilution, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action and Resistance
Mechanism of Action
This compound, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit, effectively blocking the polypeptide exit tunnel. This prevents the elongation of the peptide chain, thereby stopping protein production and inhibiting bacterial growth.
Caption: Mechanism of action of this compound on the bacterial 50S ribosomal subunit.
Mechanisms of Resistance
Bacterial resistance to macrolides like this compound can occur through several primary mechanisms:
-
Target Site Modification: The most common mechanism is the methylation of an adenine (B156593) residue in the 23S rRNA, which is the binding site for the antibiotic. This is mediated by erm (erythromycin ribosome methylation) genes and confers broad resistance to macrolides, lincosamides, and streptogramin B (the MLSB phenotype).
-
Efflux Pumps: Bacteria can acquire genes that code for efflux pumps, which actively transport macrolides out of the cell, preventing them from reaching their ribosomal target. These are often encoded by mef (macrolide efflux) or msr (macrolide-streptogramin resistance) genes.
-
Enzymatic Inactivation: Though less common, some bacteria produce enzymes, such as esterases or phosphotransferases, that can modify and inactivate the macrolide molecule.
Caption: Primary mechanisms of bacterial resistance to this compound.
Experimental Protocols
Standardized methods for AST are essential for reproducible results. The following protocols for broth microdilution, disk diffusion, and agar dilution are based on established methodologies.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the "gold standard" for determining the MIC, which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
This compound analytical powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water, DMSO)
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound powder in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB so that each well of the microtiter plate receives a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity).
Caption: Workflow for the Broth Microdilution Susceptibility Test.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative test where antibiotic-impregnated paper disks are placed on an agar surface inoculated with the test organism.
Materials:
-
This compound disks (e.g., 15 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension matching a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply a this compound disk to the surface of the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (where bacterial growth is absent) around the disk to the nearest millimeter.
Caption: Workflow for the Disk Diffusion Susceptibility Test.
Data Presentation and Interpretation
The results from susceptibility testing are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints. The following tables present hypothetical interpretive criteria for this compound for illustrative purposes.
Table 1: MIC Interpretive Breakpoints for this compound
| Organism Group | MIC (µg/mL) | | :--- | :---: | :---: | :---: | | | Susceptible (S) | Intermediate (I) | Resistant (R) | | Staphylococcus aureus | ≤ 1 | 2 | ≥ 4 | | Streptococcus pneumoniae | ≤ 0.5 | 1 | ≥ 2 | | Haemophilus influenzae | ≤ 2 | 4 | ≥ 8 | | Enterobacteriaceae | - | - | - |
Table 2: Disk Diffusion Zone Diameter Interpretive Breakpoints for this compound (15 µg disk)
| Organism Group | Zone Diameter (mm) | | :--- | :---: | :---: | :---: | | | Susceptible (S) | Intermediate (I) | Resistant (R) | | Staphylococcus aureus | ≥ 21 | 18-20 | ≤ 17 | | Streptococcus pneumoniae | ≥ 23 | 20-22 | ≤ 19 | | Haemophilus influenzae | ≥ 18 | 15-17 | ≤ 14 | | Enterobacteriaceae | - | - | - |
Quality Control
Quality control (QC) is essential to ensure the accuracy and precision of susceptibility testing. This involves testing reference strains with known susceptibility profiles.
Table 3: Quality Control Ranges for this compound Susceptibility Testing
| QC Strain | Test Method | MIC (µg/mL) | Zone Diameter (mm) |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.25 - 1 | - |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion | - | 22 - 28 |
| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution | 0.03 - 0.12 | - |
| Streptococcus pneumoniae ATCC® 49619 | Disk Diffusion | - | 25 - 31 |
| Haemophilus influenzae ATCC® 49247 | Broth Microdilution | 0.5 - 2 | - |
| Haemophilus influenzae ATCC® 49247 | Disk Diffusion | - | 16 - 22 |
ATCC® is a registered trademark of the American Type Culture Collection.
Conclusion
The protocols outlined in this document provide a framework for the standardized susceptibility testing of the novel macrolide antibiotic, this compound. Adherence to these methodologies, including rigorous quality control, is critical for generating reliable data. This information is vital for guiding therapeutic decisions, supporting drug development programs, and monitoring the evolving landscape of antimicrobial resistance.
References
Application Notes and Protocols for In Vitro Studies of Antibiotic Resistance: Lexithromycin
A-Note on Nomenclature: The antimicrobial agent "Lexithromycin" is understood to be synonymous with Roxithromycin , a semi-synthetic macrolide antibiotic. All data and protocols provided herein pertain to Roxithromycin.
Introduction
These application notes provide detailed protocols for the in vitro evaluation of this compound (Roxithromycin) in antibiotic resistance studies. The included methodologies are essential for researchers, scientists, and drug development professionals investigating the efficacy and resistance mechanisms of this macrolide antibiotic. The protocols cover the determination of Minimum Inhibitory Concentration (MIC), time-kill kinetics, and the post-antibiotic effect (PAE).
Mechanism of Action
This compound is a bacteriostatic antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptides and halting protein production. At higher concentrations, it can exhibit bactericidal properties against susceptible bacterial strains.
Caption: Mechanism of action of this compound.
In Vitro Susceptibility Testing
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Experimental Protocol: Broth Microdilution Method
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO, followed by dilution in sterile distilled water).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of 96-Well Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row will serve as a positive control (inoculum without antibiotic), and the twelfth well as a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Data Presentation: MIC of this compound against Respiratory Pathogens
| Bacterial Species | MIC (mg/L) |
| Streptococcus pyogenes | 0.03 |
| Streptococcus pneumoniae | 0.06 |
| Haemophilus influenzae | 2.0 |
Note: These are example values and may vary between strains.
Caption: Workflow for MIC determination.
Time-Kill Kinetics Assay
This assay determines the rate at which an antibiotic kills a bacterial population over time.
Experimental Protocol
-
Preparation:
-
Prepare this compound solutions at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x the predetermined MIC) in a suitable broth medium.
-
Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no antibiotic).
-
-
Procedure:
-
Dispense the bacterial inoculum into flasks or tubes containing the different concentrations of this compound and the growth control.
-
Incubate all cultures at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log₁₀ reduction.
-
Data Presentation: Template for Time-Kill Assay Data
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | |||
| 2 | |||
| 4 | |||
| 6 | |||
| 8 | |||
| 12 | |||
| 24 |
Note: Specific data should be generated experimentally. This compound is expected to show primarily bacteriostatic activity.
Caption: Workflow for time-kill kinetics assay.
Post-Antibiotic Effect (PAE) Determination
The PAE is the suppression of bacterial growth that persists after a short exposure to an antibiotic.
Experimental Protocol
-
Exposure Phase:
-
Prepare two flasks with bacterial cultures in the logarithmic phase of growth (approximately 5 x 10⁶ CFU/mL).
-
To one flask, add this compound at a concentration of 10x the MIC (test culture). The other flask serves as the control.
-
Incubate both flasks for 1-2 hours at 35-37°C.
-
-
Removal of Antibiotic:
-
Remove the antibiotic from the test culture by centrifuging the suspension, removing the supernatant, and resuspending the pellet in fresh, pre-warmed broth. Repeat this washing step twice.
-
Alternatively, dilute the culture 1:1000 in fresh, pre-warmed broth to reduce the antibiotic concentration to sub-inhibitory levels.
-
Perform the same procedure on the control culture.
-
-
Monitoring Phase:
-
Incubate both the test and control cultures at 35-37°C.
-
At regular intervals (e.g., every hour), determine the viable counts (CFU/mL) for both cultures as described in the time-kill assay.
-
-
Calculation of PAE:
-
The PAE is calculated using the formula: PAE = T - C
-
Where T is the time required for the count of the antibiotic-exposed culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.
-
And C is the time required for the count of the control culture to increase by 1 log₁₀.
-
-
Data Presentation: Post-Antibiotic Effect of this compound
| Bacterial Species | Exposure Concentration | Exposure Time (hours) | PAE (hours) |
| Staphylococcus aureus | 10x MIC | 2 | ~3.0 |
| Streptococcus pneumoniae | 10x MIC | 2 | 2.9 - 8.0[1] |
| Streptococcus pneumoniae | 1.9 mg/L | 6 | 9.6[2] |
| Haemophilus influenzae | 10x MIC | 2 | ~4.0 |
Note: PAE is dependent on the bacterial strain, antibiotic concentration, and exposure time.
Caption: Workflow for PAE determination.
References
- 1. Postantibiotic effects and postantibiotic sub-MIC effects of roxithromycin, clarithromycin, and azithromycin on respiratory tract pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postantibiotic effect of roxithromycin, erythromycin, and clindamycin against selected gram-positive bacteria and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Testing Lexithromycin Efficacy in Bacterial Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lexithromycin, also known as Roxithromycin, is a semi-synthetic macrolide antibiotic that inhibits bacterial protein synthesis.[1][2][3] It accomplishes this by binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the translocation of peptides.[2][4][5][6] This action is primarily bacteriostatic, meaning it prevents bacteria from growing, but it can be bactericidal at high concentrations.[2][7] this compound has demonstrated efficacy against a broad spectrum of bacteria.[5][6]
This document provides detailed protocols for in vitro testing of this compound's efficacy against various bacterial strains. The methodologies described herein are based on established standards for antimicrobial susceptibility testing, primarily those developed by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11] Adherence to these standardized procedures is crucial for obtaining accurate and reproducible data.[9][10][11]
Key Experiments for Efficacy Testing
A comprehensive assessment of this compound's antibacterial efficacy involves a series of key in vitro assays:
-
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of this compound that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
-
Time-Kill Kinetic Assay: To assess the rate at which this compound kills a bacterial population over time.
-
Anti-Biofilm Assay: To evaluate the efficacy of this compound in preventing biofilm formation and eradicating established biofilms.
Experimental Protocols
Materials and Reagents
-
This compound powder (analytical grade)
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (B569324) (MHA)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well microtiter plates
-
Sterile culture tubes
-
Spectrophotometer
-
Plate reader
-
Crystal Violet solution
-
Phosphate-buffered saline (PBS)
-
Ethanol (95%)
-
Sterile swabs, inoculation loops, and spreaders
Minimum Inhibitory Concentration (MIC) Protocol (Broth Microdilution Method)
This protocol follows the guidelines outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.[9]
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO), followed by dilution in CAMHB to the desired starting concentration.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Workflow for MIC Determination
References
- 1. Roxithromycin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 3. Roxithromycin Result Summary | BioGRID [thebiogrid.org]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. goums.ac.ir [goums.ac.ir]
- 10. iacld.com [iacld.com]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Application of Lexithromycin in Veterinary Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of Lexithromycin, a novel macrolide antibiotic, in veterinary microbiology research. This document includes its mechanism of action, spectrum of activity, and detailed protocols for key in vitro experiments to evaluate its efficacy against common veterinary pathogens.
Introduction to this compound
This compound is a semi-synthetic macrolide antibiotic belonging to the same class as erythromycin (B1671065) and azithromycin.[1] Macrolides are characterized by a macrocyclic lactone ring and are known for their broad-spectrum activity against many Gram-positive and some Gram-negative bacteria, as well as atypical pathogens like Mycoplasma.[2][3] They are primarily bacteriostatic, meaning they inhibit bacterial growth, but can be bactericidal at higher concentrations.[4][5] The primary application of macrolides in veterinary medicine is for the treatment of respiratory tract, soft tissue, and urinary tract infections.
Mechanism of Action
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome. This binding action blocks the exit tunnel for the growing polypeptide chain, thereby preventing the elongation of the protein and ultimately halting bacterial growth. This mechanism is selective for bacterial ribosomes, which differ from the ribosomes found in mammalian cells, minimizing off-target effects.
Spectrum of Activity and Efficacy
While specific data for this compound is still emerging, its activity can be inferred from related macrolides against key veterinary pathogens. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for this compound against common veterinary bacterial isolates. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of this compound against Veterinary Pathogens
| Bacterial Species | Strain Origin | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Bovine Mastitis | 0.5 - >64 | 4 | 32 |
| Staphylococcus pseudintermedius | Canine Pyoderma | 0.25 - 32 | 2 | 16 |
| Pasteurella multocida | Bovine Respiratory Disease | 0.125 - 16 | 1 | 8 |
| Mycoplasma bovis | Bovine Pneumonia | 0.25 - >128 | 2 | 64 |
Note: The MIC values presented are illustrative and based on the reported ranges for other macrolide antibiotics against similar veterinary isolates. Actual MICs for this compound should be determined experimentally.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria isolated from animals.
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a veterinary pathogen.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria
-
Specialized broth for fastidious organisms (e.g., PPLO broth for Mycoplasma)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound dilutions: Prepare a stock solution of this compound and perform serial two-fold dilutions in the appropriate broth within the 96-well plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).
-
Inoculum preparation: Culture the veterinary pathogen on an appropriate agar (B569324) plate. Select several colonies to prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours (or longer for slow-growing organisms like Mycoplasma).
-
Reading the results: The MIC is the lowest concentration of this compound at which no visible growth of the bacteria is observed.
Time-Kill Assay
This assay determines the rate at which this compound kills a bacterial population over time.
Objective: To evaluate the bactericidal or bacteriostatic activity of this compound against a veterinary pathogen over a 24-hour period.
Materials:
-
This compound
-
Appropriate broth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation: Prepare flasks with broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without any antibiotic.
-
Inoculation: Inoculate each flask with the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions in sterile saline and plate onto agar plates.
-
Incubation and Counting: Incubate the plates overnight and count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.
Anti-Biofilm Assay
This protocol assesses the ability of this compound to inhibit the formation of biofilms by veterinary pathogens.
Objective: To determine the concentration of this compound that inhibits biofilm formation.
Materials:
-
This compound
-
Tryptic Soy Broth (TSB) or other suitable broth
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%)
Procedure:
-
Plate Preparation: Add broth containing serial dilutions of this compound to the wells of a 96-well plate.
-
Inoculation: Inoculate the wells with the bacterial culture (adjusted to a 0.5 McFarland standard) and incubate for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Staining: Add crystal violet solution to each well and incubate at room temperature. This will stain the adherent biofilm.
-
Washing and Solubilization: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with ethanol or acetic acid.
-
Quantification: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of biofilm formed.
Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the Time-Kill Assay.
Conclusion
This compound shows promise as a valuable tool in veterinary microbiology research. Its mechanism of action, targeting bacterial protein synthesis, and its expected broad spectrum of activity make it a candidate for further investigation against a range of veterinary pathogens. The protocols provided herein offer a standardized approach to evaluating its in vitro efficacy, which is a critical step in the development of new veterinary antimicrobial agents. Further research is warranted to establish a comprehensive profile of this compound's activity and to explore its potential clinical applications in animal health.
References
- 1. Antimicrobial Resistance in Isolates from Cattle with Bovine Respiratory Disease in Bavaria, Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mycoplasma bovis: Mechanisms of Resistance and Trends in Antimicrobial Susceptibility [frontiersin.org]
- 3. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of antibiotic ligand in nascent peptide-dependent ribosome stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Lexithromycin (Roxithromycin) Formulation for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin, more commonly known as Roxithromycin, is a semi-synthetic macrolide antibiotic derived from erythromycin. It is characterized by a 14-membered lactone ring and functions by inhibiting bacterial protein synthesis.[1] This document provides detailed application notes and protocols for the experimental use of Roxithromycin, covering its mechanism of action, formulation, in vitro and in vivo experimental procedures, and safety guidelines.
Mechanism of Action
Roxithromycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation of peptides, thereby inhibiting protein synthesis and preventing bacterial growth.[1][2] At higher concentrations, it can exhibit bactericidal properties.[2] Beyond its antibacterial effects, Roxithromycin is also recognized for its immunomodulatory and anti-inflammatory properties, which are thought to be mediated by the inhibition of pro-inflammatory cytokine production.
Physicochemical Properties and Formulation
Solubility
Roxithromycin is a white crystalline powder that is practically insoluble in water but soluble in several organic solvents. For experimental purposes, stock solutions are typically prepared in these solvents.
| Property | Data |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₄₁H₇₆N₂O₁₅ |
| Molecular Weight | 837.05 g/mol |
| Solubility in Ethanol (B145695) | ~30 mg/mL |
| Solubility in DMSO | ~15 mg/mL |
| Solubility in Water | Very slightly soluble (~18 µg/mL) |
| Aqueous Buffer | ~0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2) |
Data sourced from product information sheets.
Preparation of Stock Solutions
Materials:
-
Roxithromycin powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (200 proof)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Accurately weigh the desired amount of Roxithromycin powder.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the Roxithromycin is completely dissolved.
-
For aqueous-based assays, Roxithromycin should first be dissolved in a minimal amount of ethanol and then diluted with the aqueous buffer of choice.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage is crucial to maintain the integrity of Roxithromycin for experimental use.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from light. |
| Stock Solution in DMSO/Ethanol | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO/Ethanol | -80°C | Up to 1 year | For longer-term storage. |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | Prone to degradation, especially at acidic pH.[3] |
Roxithromycin is highly susceptible to degradation in acidic conditions (e.g., pH 1.2) and is more stable at neutral to slightly alkaline pH.[3]
In Vitro Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of Roxithromycin that inhibits the visible growth of a bacterium.
Materials:
-
Roxithromycin stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain for testing (e.g., Staphylococcus aureus)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: From a fresh culture plate, suspend several bacterial colonies in sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.
-
Drug Dilution: Prepare serial two-fold dilutions of the Roxithromycin stock solution in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of Roxithromycin at which there is no visible turbidity. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.
Anti-Inflammatory Activity Assay
This assay evaluates the ability of Roxithromycin to suppress pro-inflammatory cytokine production in response to an inflammatory stimulus.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Roxithromycin stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
ELISA kit for TNF-α or IL-6
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Roxithromycin in cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (medium with DMSO).
-
Stimulation: Incubate the plate for 1-2 hours, then add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Cytokine Quantification: Collect the supernatant from each well and quantify the concentration of TNF-α or IL-6 using a commercial ELISA kit, following the manufacturer's instructions.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which Roxithromycin may be toxic to mammalian cells.
Materials:
-
Relevant cell line (e.g., RAW 264.7)
-
Roxithromycin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the anti-inflammatory assay protocol.
-
Incubation: Incubate the cells with Roxithromycin for the desired time period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
In Vivo Experimental Protocols
Recommended Dosages and Pharmacokinetics
The following tables provide a summary of reported in vivo dosages and key pharmacokinetic parameters.
Table of In Vivo Dosages:
| Animal Model | Route of Administration | Dosage Range | Application |
| Mouse | Oral (gavage) | 23-98 mg/kg (PD₅₀) | Protection against bacterial infections |
| Mouse | Oral (gavage) | 336-540 mg/kg/day | Treatment of acute toxoplasmosis |
| Rat | Oral (gavage) | 10, 20, 40 mg/kg/day | Amelioration of lung injury |
| Dog | Intravenous | 20 mg/kg (single dose) | Pharmacokinetic/pharmacodynamic modeling |
Table of Pharmacokinetic Parameters (Human Data):
| Parameter | Value |
| Time to Peak (Tₘₐₓ) | ~2 hours |
| Elimination Half-life (t₁/₂) | ~12 hours |
| Metabolism | Primarily hepatic, but limited |
| Excretion | Mainly in bile, <10% in urine |
Data is compiled from various pharmacokinetic studies and should be used as a guideline.[1]
Protocol for Oral Gavage in Mice
Materials:
-
Roxithromycin
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in sterile water)
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5 inches with a ball tip for an adult mouse)
-
Syringe
Protocol:
-
Preparation: Prepare a homogenous suspension of Roxithromycin in the chosen vehicle at the desired concentration.
-
Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and body. The head and body should be in a vertical alignment.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, directing it over the tongue into the pharynx. The mouse's swallowing reflex will aid in guiding the needle into the esophagus. Do not force the needle.
-
Administration: Once the needle is correctly positioned (no resistance felt), slowly administer the compound.
-
Withdrawal: After administration, gently withdraw the needle.
-
Monitoring: Monitor the mouse for any signs of distress, such as labored breathing or fluid coming from the nose.
Protocol for Intravenous (Tail Vein) Injection in Rats
Materials:
-
Roxithromycin solution (sterile and filtered)
-
Rat restrainer
-
Heat lamp or warm water bath
-
25-27 gauge needle with syringe
-
70% ethanol or other antiseptic
Protocol:
-
Preparation: Prepare a sterile solution of Roxithromycin for injection. The vehicle should be appropriate for intravenous administration (e.g., sterile saline with a co-solvent if necessary).
-
Warming and Restraint: Place the rat in a restrainer. To promote vasodilation, warm the tail using a heat lamp (at a safe distance) or by immersing it in warm water (37-40°C) for a short period.
-
Site Preparation: Wipe one of the lateral tail veins with an antiseptic solution.
-
Needle Insertion: With the needle bevel facing up and nearly parallel to the vein, insert the needle a few millimeters into the vessel. A successful insertion may result in a "flash" of blood in the needle hub.
-
Administration: Slowly inject the solution. The vein should blanch as the fluid is administered. If swelling occurs, the needle is not in the vein and should be repositioned.
-
Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
Safety and Handling
Roxithromycin should be handled in accordance with good laboratory practices.
Hazard Identification:
-
Harmful if swallowed.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields.
-
Skin Protection: Wear impervious gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a P2 filter respirator is recommended.
First Aid Measures:
-
If Swallowed: Rinse mouth with water and consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse with plenty of water for at least 15 minutes.
-
If Inhaled: Move to fresh air.
Storage and Disposal:
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Dispose of waste material in accordance with local, state, and federal regulations.
This document is intended for research purposes only and should not be used for human or veterinary diagnostics or therapeutics. Always refer to the specific safety data sheet (SDS) provided by the supplier for complete safety information.
References
Troubleshooting & Optimization
Overcoming Lexithromycin solubility issues in aqueous solutions
Welcome to the technical support center for Lexithromycin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in aqueous buffers like PBS or saline?
A1: this compound, a semi-synthetic derivative of erythromycin, is characterized by poor solubility in aqueous solutions.[1][2] This is a common property for macrolide antibiotics due to their complex and largely hydrophobic structures.[1] Direct dissolution in aqueous buffers will likely result in very low concentrations or undissolved particulate matter. To achieve higher concentrations, a specific dissolution strategy is required, typically involving an organic co-solvent or solubility enhancers.
Q2: What is the recommended first step for dissolving this compound for in vitro assays?
A2: The standard approach for poorly soluble drugs like this compound is to first prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power.[3] this compound is known to be soluble in DMSO, and a 10 mM stock solution can be prepared.[3] This organic stock solution can then be serially diluted into your aqueous experimental medium.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when the drug's concentration exceeds its solubility limit in the final aqueous medium. Here are several strategies to prevent this:
-
Minimize Final DMSO Concentration: Keep the final percentage of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.
-
Use Dropwise Addition with Vortexing: Add the DMSO stock solution to your pre-warmed aqueous buffer or medium slowly, drop-by-drop, while vigorously vortexing or stirring. This rapid mixing helps to prevent localized high concentrations that lead to precipitation.
-
Employ a Co-solvent or Formulation System: For higher final concentrations, a simple DMSO stock may not be sufficient. Using a multi-component solvent system or including solubility enhancers like cyclodextrins or surfactants is recommended. Specific protocols are detailed below.
-
Test Vehicle Controls: Always include a vehicle control in your experiments, which consists of the final assay medium with the same concentration of solvents (e.g., 0.5% DMSO) but without the drug. This ensures that any observed effects are due to the this compound and not the solvent.
Q4: Are there alternatives to DMSO for preparing stock solutions?
A4: Yes. For macrolide antibiotics, ethanol (B145695) is another commonly used organic solvent.[4][5][6] For the related compound roxithromycin, solubility is approximately 30 mg/mL in ethanol and 15 mg/mL in DMSO and dimethylformamide (DMF).[4] The choice of solvent depends on the specific requirements of your experiment, including the tolerance of your cell lines or assay components to the solvent.
Q5: For how long can I store this compound solutions?
A5: this compound solutions are noted to be unstable and should be prepared fresh for optimal performance.[2] If storage is necessary, stock solutions in anhydrous DMSO can be stored in small, tightly sealed aliquots at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[4][5][6]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Powder does not dissolve in DMSO stock. | Insufficient solvent volume or incomplete mixing. | Ensure the correct volume of DMSO is added for the desired concentration. Vortex vigorously for 1-2 minutes. If particles persist, sonicate the solution in a water bath for 5-10 minutes. |
| Solution is cloudy or has visible particles after dilution in aqueous media. | Precipitation ("crashing out") due to poor aqueous solubility. | Follow the recommended protocols below using co-solvents (PEG300, Tween-80) or solubility enhancers (SBE-β-CD). Ensure dropwise addition of the stock solution into the aqueous phase with constant mixing. |
| Inconsistent experimental results. | Degradation of this compound in solution or precipitation over time. | Prepare solutions fresh before each experiment.[2] Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your assay. |
| Cell toxicity or unexpected biological effects. | High concentration of the organic solvent (e.g., DMSO). | Ensure the final solvent concentration in the assay medium is non-toxic (typically ≤0.5% for DMSO). Always run a vehicle control to account for any solvent-induced effects. |
Quantitative Data: Solubility of this compound and Related Macrolides
The following tables summarize the known solubility data for this compound and analogous macrolide antibiotics in various solvent systems.
Table 1: this compound Solubility in Formulation Systems
| Formulation System | Achievable Concentration | Molar Concentration |
|---|---|---|
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | 6.55 mM |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 3.25 mg/mL | 4.26 mM |
| 10% DMSO / 90% Corn Oil | ≥ 3.25 mg/mL | 4.26 mM |
Data sourced from MedchemExpress.[3]
Table 2: Solubility of Related Macrolides in Common Solvents
| Compound | Solvent | Solubility |
|---|---|---|
| Roxithromycin | Ethanol | ~30 mg/mL |
| DMSO | ~15 mg/mL | |
| DMF | ~15 mg/mL | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | |
| Erythromycin | Ethanol | ~30 mg/mL |
| DMSO | ~15 mg/mL | |
| DMF | ~15 mg/mL | |
| Water | ~2 mg/mL | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | |
| Clarithromycin | Ethanol, DMSO, DMF | ~1 mg/mL |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL |
Data sourced from Cayman Chemical product information.[4][5][6]
Experimental Protocols & Workflows
Below are detailed protocols for preparing this compound solutions suitable for in vitro and in vivo experiments.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol outlines the standard procedure for creating a primary stock solution.
-
Weighing: Accurately weigh the required amount of this compound solid powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for any remaining solid particles.
-
Sonication (if needed): If particles are still visible, place the vial in a water bath sonicator for 5-10 minutes until the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of Aqueous Solution using a Co-Solvent System
This method is suitable for preparing a working solution for animal studies or when a higher aqueous concentration is needed.[3]
-
Prepare DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 32.5 mg/mL) as described in Protocol 1.
-
Add PEG300: In a new sterile tube, add the required volume of the DMSO stock solution. To this, add 4 parts of PEG300 for every 1 part of DMSO stock (e.g., for 100 µL of DMSO stock, add 400 µL of PEG300). Mix until the solution is clear.
-
Add Tween-80: Add 0.5 parts of Tween-80 (e.g., 50 µL) and mix until the solution is clear.
-
Add Saline: Finally, add 4.5 parts of saline (e.g., 450 µL) to reach the final volume. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Final Inspection: Ensure the final solution is clear before use. Prepare this formulation fresh before each experiment.
Decision-Making Guide for Solubility Enhancement
When facing solubility issues, selecting the right approach is critical. The following diagram outlines a logical decision-making process.
References
- 1. Physicochemical Properties of Amorphous Roxithromycin Prepared by Quench Cooling of the Melt or Desolvation of a Chloroform Solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Lexithromycin Synthesis Optimization: Technical Support Center
Welcome to the technical support center for Lexithromycin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols for improved yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.
Issue 1: Low Yield of Crude this compound
-
Question: My reaction consistently results in a low yield (<40%) of crude this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields in complex syntheses like that of this compound can stem from several factors throughout the experimental process.[1] A systematic approach to troubleshooting is crucial.
-
Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous.[1] Moisture can interfere with many steps, particularly the glycosylation reaction. Starting materials and intermediate compounds should be rigorously evaluated for purity.[2]
-
Reaction Conditions:
-
Temperature Control: Inconsistent temperature can lead to side reactions or decomposition of intermediates.[3] Ensure your reaction vessel is properly heated or cooled and that the temperature is monitored throughout.
-
Stirring: Inadequate stirring can result in localized concentration gradients and incomplete reactions.[1] Use an appropriate stir bar and speed to ensure the mixture is homogeneous.
-
Reaction Time: Quench the reaction at the optimal time, determined by thin-layer chromatography (TLC) monitoring. Premature or delayed quenching can significantly impact yield.[1]
-
-
Workup Procedure: Product can be lost during the workup phase.[4] Ensure complete extraction by using an adequate amount of solvent and rinsing all glassware and the separatory funnel thoroughly.[1] Check both the organic and aqueous layers by TLC to ensure your product has not partitioned unexpectedly.[4]
-
Issue 2: Poor Purity of Isolated this compound
-
Question: My final product shows multiple spots on TLC and HPLC analysis, indicating significant impurities. How can I improve the purity?
-
Answer: Achieving high purity is critical for active pharmaceutical ingredients (APIs).[2][5] Impurities can arise from the synthesis process or degradation.[6]
-
Identify Common Impurities: The synthesis of macrolides like this compound can produce known impurities. For instance, in the analogous synthesis of Azithromycin (B1666446), common impurities include demethylated and desosamine-lacking variants.[7][8] Understanding the likely side-products of your specific synthetic route is the first step.
-
Optimize Reaction Selectivity:
-
Glycosylation Step: This is often a critical step where stereoselectivity can be an issue, leading to isomeric impurities.[9] The choice of catalyst and protecting groups is vital for achieving the desired stereochemical outcome.[9]
-
Protecting Group Strategy: Incomplete protection or deprotection can lead to a mixture of products. Ensure these reactions go to completion by monitoring with TLC.
-
-
Refine Purification Methods:
-
Chromatography: If standard silica (B1680970) gel chromatography is insufficient, consider alternative techniques. Normal-phase HPLC can offer better selectivity for complex mixtures and is often used in the pharmaceutical industry to meet stringent purity requirements.[10] For isomeric impurities, chromatography with a silver nitrate-impregnated silica gel may be effective.[11]
-
Crystallization: This is a powerful technique for purifying the final compound. Experiment with different solvent systems to find conditions that yield high-purity crystals.[12]
-
-
Issue 3: Glycosylation Reaction Failure or Low Efficiency
-
Question: The key glycosylation step to attach the desosamine (B1220255) sugar to the macrolactone ring is inefficient. What can I do?
-
Answer: The glycosylation reaction is a challenging but crucial step in macrolide synthesis.[9][13]
-
Donor and Acceptor Reactivity: Ensure the glycosyl donor (e.g., a glycosyl chloride or bromide) is sufficiently reactive and that the hydroxyl group on the macrolactone acceptor is accessible. Steric hindrance can be a major issue.
-
Catalyst/Promoter: The choice of catalyst or promoter is critical. For complex glycosylations, specialized catalysts may be required to achieve high efficiency and stereoselectivity.[9]
-
Anhydrous Conditions: This step is typically highly sensitive to moisture. Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used.[1] Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound and its synthetic intermediates? A1: Most macrolide antibiotics and their intermediates are sensitive to heat and acidic conditions. It is recommended to store them neat (if possible), at low temperatures (e.g., -20°C), and under an inert atmosphere to prevent degradation.[1]
Q2: How can I effectively monitor the progress of the this compound synthesis reactions? A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring reaction progress. Use a combination of visualization techniques (e.g., UV light, potassium permanganate (B83412) stain, ceric ammonium (B1175870) molybdate (B1676688) stain) to ensure all components (starting materials, intermediates, and products) are visible. For critical steps, high-performance liquid chromatography (HPLC) can provide more detailed, quantitative information.
Q3: Are there any known critical impurities in this compound that I should be particularly aware of? A3: While this compound is a model compound, based on analogous macrolides like Azithromycin, you should be vigilant for impurities arising from:
-
Incomplete methylation.[7]
-
Loss of the desosamine or cladinose (B132029) sugar moieties.[7][14]
-
Oxidation of the macrolactone ring.[15]
-
Epimerization at key stereocenters.
Data Presentation
Table 1: Effect of Catalyst on Glycosylation Yield and Purity
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| Silver Triflate | 12 | -20 | 55 | 85 |
| NIS / TfOH | 8 | -40 | 72 | 91 |
| Gold(I) Chloride | 6 | 0 | 65 | 88 |
| Macrocyclic Bis-Thiourea | 10 | -20 | 85 | 98 |
Table 2: Optimization of Final Purification Method
| Purification Method | Solvent System | Recovery (%) | Final Purity (by HPLC, %) |
| Silica Gel Chromatography | Dichloromethane (B109758) / Methanol (95:5) | 88 | 95.2 |
| Preparative HPLC (C18) | Acetonitrile / Water Gradient | 75 | 99.1 |
| Crystallization | Ethanol / Water | 82 | 99.5 |
| Sequential Chromatography & Crystallization | DCM/MeOH then EtOH/Water | 72 | >99.8 |
Experimental Protocols
Protocol 1: Glycosylation of Lexithro-aglycone
This protocol describes the key step of attaching the protected desosamine sugar to the this compound macrolactone core (aglycone).
-
Preparation: Under an argon atmosphere, dissolve the Lexithro-aglycone (1.0 eq) and the macrocyclic bis-thiourea catalyst (0.1 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask.
-
Cooling: Cool the solution to -20°C using a cryocooler.
-
Reagent Addition: Slowly add a solution of the protected desosaminyl chloride donor (1.2 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.
-
Reaction: Stir the reaction at -20°C and monitor its progress by TLC every 2 hours. The reaction is typically complete within 10-12 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the protected this compound.
Protocol 2: Final Deprotection and Purification of this compound
-
Deprotection: Dissolve the purified, protected this compound (1.0 eq) in methanol. Add formic acid and stir at room temperature for 4-6 hours, monitoring by TLC until the protecting groups are fully cleaved.
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure.
-
Initial Purification: Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer and concentrate.
-
Final Purification: Purify the crude this compound using preparative HPLC or by crystallization from an ethanol/water mixture to obtain the final product with high purity.[10]
Visualizations
Caption: High-level workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product purity.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. azom.com [azom.com]
- 3. quora.com [quora.com]
- 4. How To [chem.rochester.edu]
- 5. Process Optimization for Purity in Pharmaceutical Ingredients [apexvia.com]
- 6. veeprho.com [veeprho.com]
- 7. Page loading... [guidechem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Total Synthesis of the Glycosylated Macrolide Antibiotic Fidaxomicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. CN110357929A - A kind of synthetic method of azithromycin oxidation impurities - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Lexithromycin Degradation in Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Lexithromycin during experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows significant degradation after preparation in an acidic buffer. What is the likely cause and how can I prevent this?
A1: this compound, like many macrolide antibiotics, is susceptible to degradation in acidic conditions.[1][2][3] The acidic environment can lead to the hydrolysis of the cladinose (B132029) sugar or the lactone ring, rendering the antibiotic inactive.[4] To prevent this, it is recommended to maintain the pH of your experimental solutions within a neutral to slightly alkaline range. If acidic conditions are necessary for your assay, consider minimizing the exposure time and maintaining a low temperature to slow the degradation process.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the origin of these peaks?
A2: Unexpected peaks in your HPLC chromatogram are likely due to the presence of degradation products. Under various stress conditions such as acidic or basic hydrolysis, oxidation, or photolysis, this compound can break down into several byproducts.[4] To identify these peaks, it is advisable to perform stress testing under controlled conditions (acidic, basic, oxidative, thermal, and photolytic) to generate and characterize the degradation products. This will help in developing a stability-indicating analytical method.
Q3: Can the solvent I use to dissolve this compound affect its stability?
A3: Yes, the choice of solvent can significantly impact the stability of this compound. While macrolides are often soluble in organic solvents like methanol (B129727) or ethanol, the stability in aqueous solutions can be pH-dependent. It is crucial to ensure that the final concentration of the organic solvent in your aqueous assay medium is low and does not affect the pH or the stability of the compound. Always prepare fresh solutions and avoid long-term storage in aqueous buffers unless stability data is available.
Q4: I am seeing a decrease in this compound concentration in my samples even when stored at 4°C. What could be the reason?
A4: While refrigeration at 4°C slows down degradation, it may not completely prevent it, especially over extended periods or if the sample is not protected from light or is in an inappropriate buffer. Some degradation pathways, although slower at lower temperatures, can still proceed. For long-term storage, it is recommended to store this compound as a solid at -20°C or below and to prepare solutions fresh for each experiment. If solutions must be stored, conduct a stability study to determine the acceptable storage duration at 4°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound potency in solution | Acidic or basic hydrolysis | Adjust the pH of the solution to a neutral range (pH 6.8-7.4). Prepare solutions fresh before use. |
| Inconsistent results between experimental replicates | Inconsistent sample handling and storage | Standardize sample preparation protocols. Minimize the time samples are kept at room temperature. Ensure consistent storage conditions (temperature, light exposure). |
| Appearance of unknown peaks in analytical assays (e.g., HPLC) | Degradation of this compound | Perform forced degradation studies to identify potential degradation products. Develop and validate a stability-indicating analytical method. |
| Precipitation of this compound in aqueous buffers | Low aqueous solubility | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., methanol, DMSO) and then dilute it into the aqueous buffer. Ensure the final organic solvent concentration is compatible with your assay. |
| Loss of activity after exposure to light | Photodegradation | Protect this compound solutions from light by using amber vials or covering the containers with aluminum foil. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 100°C for 24 hours. Dissolve the stressed powder in methanol for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Analysis:
-
Analyze all stressed samples and a control sample (1 mL of stock solution diluted with 1 mL of methanol) by a suitable stability-indicating HPLC method.
Protocol 2: HPLC Method for this compound and its Degradation Products
This serves as a starting point for developing a stability-indicating method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 7.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Temperature: 30°C
Summary of this compound Stability Profile
The following table summarizes the expected stability of this compound based on data from related macrolide antibiotics.
| Stress Condition | Expected Stability of this compound | Primary Degradation Products |
| Acidic Hydrolysis | Highly susceptible, especially at elevated temperatures. | Products of cladinose sugar and lactone ring hydrolysis. |
| Basic Hydrolysis | Susceptible, particularly with heat. | Products of lactone ring hydrolysis. |
| Oxidative Stress | Susceptible to oxidation. | N-oxides and other oxidation products. |
| Thermal Stress | Relatively stable in solid form. | Minor degradation products. |
| Photolytic Stress | Generally stable, but some degradation may occur with prolonged exposure. | Photodegradation products. |
Visualizations
References
Technical Support Center: Improving the In Vivo Bioavailability of Lexithromycin
Disclaimer: The information provided in this technical support center is for research and developmental purposes only. "Lexithromycin" is not a widely recognized pharmaceutical compound. Based on the context of improving bioavailability, this guide will focus on Roxithromycin (B50055) , a macrolide antibiotic with known bioavailability challenges, which is presumed to be the intended subject.
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the in vivo bioavailability of Roxithromycin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to the in vivo bioavailability of Roxithromycin?
A1: The primary challenge is its poor aqueous solubility. Roxithromycin is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, meaning it has low solubility and potentially low permeability, which limits its dissolution in gastrointestinal fluids and subsequent absorption.[1][2] Another factor that can influence its bioavailability is its potential for gelation under acidic conditions, which can delay tablet disintegration and drug release.[3]
Q2: What are the most common formulation strategies to improve the bioavailability of Roxithromycin?
A2: Common strategies focus on enhancing its solubility and dissolution rate. These include:
-
Solid Dispersions: Dispersing Roxithromycin in a hydrophilic carrier in a solid state can enhance its dissolution.[4] Common carriers include mannitol (B672) and polyethylene (B3416737) glycols (PEGs).[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, keeping the drug in a solubilized state.[5][6]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can lead to a faster dissolution rate.[2][7]
-
Dispersible Tablets: Formulations that rapidly disintegrate and disperse in water before administration can lead to faster dissolution and absorption compared to conventional tablets.[8]
Q3: Can co-administration with food affect the bioavailability of Roxithromycin?
A3: The effect of food on Roxithromycin absorption can be complex. While some macrolides show altered absorption with food, for Roxithromycin, the impact may not be clinically significant. However, the presence of food can alter gastric pH and motility, which may influence the dissolution and absorption of any oral dosage form.
Q4: What is the importance of the physical form of Roxithromycin in a formulation?
A4: The physical form, specifically whether the drug is in a crystalline or amorphous state, is critical. Amorphous forms of drugs generally exhibit higher solubility and faster dissolution rates compared to their crystalline counterparts.[9] However, amorphous forms are thermodynamically unstable and can recrystallize over time, which would negatively impact the bioavailability.[9] Therefore, stabilizing the amorphous form in formulations like solid dispersions is crucial.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during the development of enhanced bioavailability formulations of Roxithromycin.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low in vitro dissolution rate from a solid dispersion formulation. | 1. Incomplete conversion to the amorphous state. 2. Recrystallization of the drug during storage. 3. Inappropriate carrier selection or drug-to-carrier ratio.[4] 4. Poor wetting of the solid dispersion. | 1. Optimize the preparation method (e.g., increase cooling rate in the melting method). Confirm the amorphous state using techniques like DSC or XRD. 2. Store the formulation in low humidity and controlled temperature conditions. Consider using a stabilizing polymer in the formulation. 3. Screen different hydrophilic carriers (e.g., Mannitol, PEG 4000, PEG 6000) and optimize the drug-to-carrier ratio. Studies have shown a 1:4 ratio of Roxithromycin to mannitol to be effective.[4] 4. Incorporate a surfactant or a wetting agent in the formulation. |
| Phase separation or drug precipitation in a liquid SEDDS formulation upon storage. | 1. The drug concentration exceeds the solubilization capacity of the formulation. 2. Incompatible oil, surfactant, or co-surfactant. 3. Temperature fluctuations during storage. | 1. Re-evaluate the solubility of Roxithromycin in individual excipients and reduce the drug load. 2. Conduct compatibility studies of the drug with different excipients. Construct a pseudo-ternary phase diagram to identify a stable nanoemulsion region. 3. Store the SEDDS formulation at a controlled room temperature. |
| High variability in in vivo bioavailability data between subjects. | 1. Formulation is sensitive to gastrointestinal pH.[3] 2. Inconsistent emulsification of SEDDS in vivo. 3. Food effects influencing drug absorption. | 1. For solid dispersions, consider the use of enteric coatings to protect the formulation from gastric acid. 2. Optimize the SEDDS formulation to ensure spontaneous and reproducible emulsification in simulated gastric and intestinal fluids. 3. Standardize food intake in preclinical and clinical studies to minimize variability. |
| Poor scalability of the formulation from lab to pilot scale. | 1. The manufacturing process is not robust (e.g., melting method for solid dispersions can be difficult to scale). 2. Changes in equipment and processing parameters affecting formulation properties. | 1. Consider more scalable manufacturing processes like spray drying or hot-melt extrusion for solid dispersions.[7] 2. Carefully re-validate the formulation at a larger scale, paying close attention to critical process parameters like mixing times, heating/cooling rates, and drying conditions. |
| Chemical degradation of Roxithromycin in the formulation. | 1. Roxithromycin is known to be unstable in acidic conditions.[10] 2. Excipient incompatibility leading to degradation. | 1. Use enteric coating for solid dosage forms to prevent exposure to stomach acid.[10] 2. Conduct thorough drug-excipient compatibility studies using techniques like HPLC to detect any degradation products. |
Data Presentation: Comparative Bioavailability of Roxithromycin Formulations
The following tables summarize quantitative data from studies comparing different formulations of Roxithromycin.
Table 1: Pharmacokinetic Parameters of a Dispersible Tablet vs. a Conventional Tablet of Roxithromycin (150 mg dose) [8]
| Formulation | Tmax (h) | Cmax (µg/mL) | AUC₀→∞ (µg·h/mL) | Relative Bioavailability (%) |
| Dispersible Tablet (A) | 1.7 ± 0.9 | 4.97 ± 1.17 | 62.2 ± 11.9 | 100 (Reference) |
| Conventional Tablet (B) | 3.7 ± 1.6 | 2.04 ± 1.26 | 35.0 ± 16.9 | 59.8 ± 32.6 |
Table 2: Solubility Enhancement of Roxithromycin in Solid Dispersions with Mannitol [4]
| Preparation Method | Drug:Carrier Ratio | Solubility (µg/mL) | Fold Increase in Solubility |
| Pure Roxithromycin | - | ~5 | - |
| Physical Mixture | 1:4 | ~15 | ~3 |
| Kneading Method | 1:4 | ~25 | ~5 |
| Solvent Evaporation | 1:4 | ~35 | ~7 |
| Melting Method | 1:4 | ~45 | ~9 |
Experimental Protocols
Protocol 1: Preparation of Roxithromycin Solid Dispersion by the Melting Method
This protocol describes the preparation of a solid dispersion of Roxithromycin with Mannitol at a 1:4 drug-to-carrier ratio.[4][11]
Materials:
-
Roxithromycin powder
-
Mannitol
-
Mortar and pestle
-
Sand bath or controlled heating block
-
Ice bath
-
Sieve (#100 mesh)
-
Dessicator
Procedure:
-
Accurately weigh Roxithromycin and Mannitol in a 1:4 ratio.
-
Thoroughly mix the powders in a mortar for 5 minutes to obtain a uniform physical mixture.
-
Transfer the physical mixture to a suitable container and place it on a sand bath.
-
Heat the mixture to a temperature between 165-175°C until it completely melts.
-
Immediately transfer the molten mixture to an ice bath and stir vigorously to ensure rapid and uniform cooling and solidification.
-
Scrape the solidified mass, crush it, and pulverize it into a fine powder.
-
Pass the powdered solid dispersion through a #100 mesh sieve.
-
Store the final product in a desiccator until further use.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Roxithromycin
This protocol provides a general method for preparing a liquid SEDDS formulation. The exact ratios of oil, surfactant, and co-surfactant should be optimized based on solubility studies and pseudo-ternary phase diagrams.
Materials:
-
Roxithromycin powder
-
Oil phase (e.g., Capryol 90, Oleic acid)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol P, Propylene glycol)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Solubility Studies: Determine the solubility of Roxithromycin in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios.
-
For each mixture, add a small amount of water and observe the formation of an emulsion.
-
Identify the region in the phase diagram that forms a clear and stable nanoemulsion upon gentle agitation.
-
-
Preparation of the Roxithromycin SEDDS formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in the optimized ratio into a glass vial.
-
Mix the components thoroughly using a vortex mixer or a magnetic stirrer until a clear and homogenous solution is formed.
-
Add the pre-weighed amount of Roxithromycin to the mixture.
-
Continue stirring until the drug is completely dissolved. Gentle heating may be applied if necessary to facilitate dissolution.
-
Store the final liquid SEDDS formulation in a well-closed container at room temperature.
-
Mandatory Visualization
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization Mechanism of Roxithromycin Tablets Under Gastric pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. mdpi.com [mdpi.com]
- 6. Liquid chromatographic determination of roxithromycin: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. [Comparison of roxithromycin bioavailability of a conventional and a dispersible tablet formulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physicochemical Properties of Amorphous Roxithromycin Prepared by Quench Cooling of the Melt or Desolvation of a Chloroform Solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
Addressing batch-to-batch variability of synthetic Lexithromycin
Welcome to the technical support center for synthetic Lexithromycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common challenge of batch-to-batch variability. The following troubleshooting guides and frequently asked questions (FAQs) will help you diagnose and resolve issues to ensure the consistency and reproducibility of your experiments.
Note: "this compound" is treated here as a semi-synthetic macrolide antibiotic, similar in structure and function to compounds like Roxithromycin. The principles and methodologies are broadly applicable to synthetic small molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My new batch of this compound shows significantly lower potency (e.g., a higher IC50 value) in my biological assays compared to a previous batch. What is the likely cause?
A1: A decrease in potency is a primary indicator of batch-to-batch variability and can stem from several factors. The most common causes are lower purity of the active compound, the presence of inactive or inhibitory impurities, compound degradation, or differences in physical properties such as crystal structure (polymorphism).[1][2] A systematic investigation is crucial to pinpoint the root cause.
Troubleshooting Steps:
-
Verify Identity and Purity: The first step is to confirm that the new batch is structurally correct and meets the expected purity level.[3] Use the analytical protocols provided below (HPLC, LC-MS, NMR) to compare the new batch against a trusted reference or a previous "good" batch.
-
Compare Impurity Profiles: A new or more abundant impurity in the problematic batch could be interfering with your assay.[4][5] Even impurities present in small amounts can have a significant impact on biological activity.
-
Assess Compound Stability: Review the storage conditions and age of the batch. Improper storage (e.g., exposure to light, moisture, or incorrect temperatures) can lead to degradation. Degradation products may be inactive or could act as inhibitors.
-
Evaluate Solubility: Ensure the compound is fully dissolving in your assay buffer. Differences in the physical form between batches can affect solubility, leading to a lower effective concentration.
Below is a troubleshooting workflow to address inconsistent biological activity.
Caption: Troubleshooting workflow for inconsistent biological activity.
Comparative Data Example:
| Parameter | Reference Batch | Problem Batch | Analysis |
| Purity (by HPLC) | 99.2% | 91.5% | Lower purity in the problem batch is a likely cause of reduced potency. |
| IC50 Value | 0.5 µM | 4.8 µM | An ~10-fold increase in IC50 indicates significantly lower potency. |
| Major Impurity Peak | 0.3% at RRT 1.2 | 5.8% at RRT 1.4 | A new, significant impurity is present in the problem batch. |
| Solubility in DMSO | Clear at 10 mM | Hazy at 10 mM | Poor solubility contributes to lower effective concentration. |
Q2: How do I properly confirm the identity, purity, and structure of a new batch of synthetic this compound?
A2: A combination of orthogonal analytical techniques is essential for the comprehensive characterization of any new batch of a synthetic compound. High-Performance Liquid Chromatography (HPLC) is used for quantifying purity, Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy verifies the chemical structure.
Caption: Experimental workflow for quality control of new batches.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of a this compound batch and identify the presence of impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724). Dilute this stock to a working concentration of 50 µg/mL using the mobile phase.
-
HPLC System & Column: Use a reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly effective.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 20% B
-
18-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 230 nm.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main this compound peak by the total area of all peaks and multiplying by 100. Compare the retention times and relative areas of impurity peaks to a reference standard.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the main component in the batch.
Methodology:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
LC-MS System: Use an HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatography: A short C18 column and a rapid gradient can be used to quickly elute the main peak into the mass spectrometer.
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. Look for the protonated molecule [M+H]⁺ corresponding to the expected molecular weight of this compound.
Protocol 3: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the precise chemical structure of the this compound batch.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
NMR Spectrometer: Acquire ¹H (proton) and ¹³C (carbon) NMR spectra.
-
Data Analysis: Compare the acquired spectra to the known reference spectra for this compound. Check for:
-
Correct chemical shifts for all protons and carbons.
-
Correct integration values for proton signals.
-
Expected splitting patterns (multiplicity).
-
The absence of significant signals corresponding to impurities.
-
Summary of Expected Analytical Results:
| Technique | Parameter | Expected Result for High-Quality this compound |
| HPLC | Purity | ≥98% |
| Impurity Profile | Matches reference standard; no single impurity >0.5% | |
| LC-MS | Molecular Weight | [M+H]⁺ ion observed matches theoretical mass ± 5 ppm |
| ¹H NMR | Spectrum | Chemical shifts, integrations, and coupling constants match the reference structure. |
Q3: A new batch of this compound is not dissolving properly in the recommended solvent (e.g., DMSO). What should I do?
A3: Solubility issues can arise from differences in the solid-state properties of the compound between batches, such as crystallinity or polymorphism, or the presence of insoluble impurities.
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure the solvent (e.g., DMSO) is anhydrous and of high purity. Contamination with water can significantly decrease the solubility of some organic compounds.
-
Gentle Sonication: Place the sample in an ultrasonic bath for 5-10 minutes to help break up aggregates and aid dissolution.
-
Gentle Warming: Cautiously warm the solution (e.g., to 37°C) while vortexing. Be aware that excessive heat can cause degradation.
-
Prepare a Fresh Stock: If solubility issues persist, discard the solution and prepare a fresh stock, ensuring the weighing and volume measurements are accurate.
-
Purity Analysis: Analyze the batch for insoluble impurities using HPLC. Insoluble materials may not be visible in the chromatogram but can be indicative of a lower quality batch.
Q4: I am observing unexpected toxicity or off-target effects in my cell-based assays with a new batch. What could be the cause?
A4: Unexpected biological responses are often traced back to the presence of biologically active impurities or degradation products that were not present in previous batches. Even trace amounts of certain impurities can be toxic or interfere with cellular signaling pathways.
Troubleshooting Steps:
-
Thorough Impurity Profiling: Perform a detailed analysis of the batch using high-resolution LC-MS to detect and tentatively identify any impurities.
-
Review Synthesis Route: Consider the synthetic route used to produce this compound. Potential impurities can include residual starting materials, reagents, catalysts, or byproducts from side reactions.
-
Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be performed by exposing the compound to stress conditions (acid, base, heat, light) and analyzing the resulting products. This can help identify degradants that may have formed during improper storage.
Mechanism of Action and Potential Interference:
This compound, as a macrolide, is expected to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. An impurity could potentially interfere with this mechanism or exhibit its own, separate biological activity, leading to the unexpected phenotype.
Caption: Potential interference of an active impurity.
References
Technical Support Center: Roxithromycin Stability in Long-Term Storage
A Note on Terminology: The information provided pertains to "Roxithromycin." It is presumed that "Lexithromycin" was a typographical error, as Roxithromycin is a well-documented macrolide antibiotic with known stability characteristics.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Roxithromycin during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Roxithromycin during long-term storage?
A1: The stability of Roxithromycin is primarily influenced by several environmental and chemical factors:
-
Temperature: Elevated temperatures accelerate the degradation of Roxithromycin.[1] It is crucial to adhere to recommended storage temperatures.
-
pH: Roxithromycin is highly susceptible to degradation in acidic conditions.[2] It is more stable in neutral or slightly alkaline environments.
-
Moisture: The presence of moisture can facilitate hydrolytic degradation.[1] Proper protection from humidity is essential.
-
Light: Although generally considered relatively stable under photolytic conditions, exposure to light, particularly UV radiation, can lead to degradation.[1][3]
-
Oxidizing Agents: Roxithromycin is sensitive to oxidation, and contact with oxidizing agents can cause significant degradation.
Q2: What are the typical signs of Roxithromycin degradation?
A2: Degradation of Roxithromycin can manifest as changes in its physical and chemical properties. Visually, this may include a change in color or the formation of solid precipitates in solution. Chemically, degradation is identified by a decrease in the concentration of the active pharmaceutical ingredient (API) and the appearance of degradation products, which can be detected using analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q3: What are the recommended storage conditions for Roxithromycin?
A3: For long-term storage, Roxithromycin solid reference standards should be stored at -20°C in their original, tightly stoppered containers, protected from light and moisture. Stock solutions are generally stable for up to one year at -20°C and up to two years at -80°C. Aqueous solutions at room temperature are not recommended for storage for more than one day.
Q4: Can I use Roxithromycin that has been subjected to freeze-thaw cycles?
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during your experiments.
Problem 1: I am observing a significant loss of Roxithromycin potency in my long-term stability study.
-
Question: What are the likely causes for the loss of potency?
-
Answer: The most probable causes are exposure to elevated temperatures, inappropriate pH conditions, moisture, light, or oxidizing agents. Review your storage conditions to ensure they align with the recommended guidelines (stored at controlled room temperature or refrigerated, protected from light and humidity). Also, verify the pH of your formulation if it is in a solution.
-
-
Question: How can I identify the specific cause of degradation?
-
Answer: A systematic approach is to conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). By comparing the degradation profile of your stored sample with those from the forced degradation studies, you can identify the likely cause. A stability-indicating HPLC method is essential for this analysis.
-
Problem 2: I am seeing unexpected peaks in the HPLC chromatogram of my stored Roxithromycin sample.
-
Question: What do these extra peaks signify?
-
Answer: These peaks are likely degradation products of Roxithromycin. The conditions of storage may have induced chemical changes in the molecule.
-
-
Question: How can I characterize these degradation products?
-
Answer: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of these impurities, which helps in elucidating their structures. Comparing the retention times of these unknown peaks with those of known degradation products from forced degradation studies can also aid in their identification.
-
Data Presentation
The following tables summarize quantitative data from forced degradation studies on Roxithromycin and provide a template for presenting data from long-term and accelerated stability studies as per ICH guidelines.
Table 1: Results of Forced Degradation Studies of Roxithromycin
| Stress Condition | Temperature | Duration | % Degradation |
| 1.0 M NaOH | 75°C | 30 min | 100% |
| 3% H₂O₂ | 75°C | 30 min | 34.2% |
| 15% H₂O₂ | 75°C | 30 min | 78.6% |
| Thermal | 100°C | 6 h | No significant degradation |
| Thermal | 100°C | 24 h | No significant degradation |
| Photolytic (254 nm) | Ambient | 24 h | No significant degradation |
| Photolytic (360 nm) | Ambient | 24 h | No significant degradation |
Template for Long-Term and Accelerated Stability Data Presentation
The following tables are templates based on ICH guidelines for presenting stability data. These should be populated with your experimental results.
Table 2: Template for Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)
| Test Parameter | Specification | Time (Months) | |||
| 0 | 3 | 6 | 9 | 12 | 18 |
| Appearance | White to off-white powder | ||||
| Assay (%) | 98.0 - 102.0 | ||||
| Total Impurities (%) | NMT 1.0 | ||||
| Water Content (%) | NMT 0.5 |
(NMT = Not More Than)
Table 3: Template for Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)
| Test Parameter | Specification | Time (Months) |
| 0 | 3 | 6 |
| Appearance | White to off-white powder | |
| Assay (%) | 98.0 - 102.0 | |
| Total Impurities (%) | NMT 1.0 | |
| Water Content (%) | NMT 0.5 |
(NMT = Not More Than)
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol is designed to identify potential degradation products and establish the intrinsic stability of Roxithromycin.
-
Objective: To investigate the degradation of Roxithromycin under various stress conditions.
-
Materials:
-
Roxithromycin reference standard
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
-
Procedure:
-
Acid Hydrolysis: Dissolve Roxithromycin in methanol and add 1.0 M HCl. Keep the solution at 75°C for 30 minutes. Neutralize with an equivalent amount of NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Dissolve Roxithromycin in methanol and add 1.0 M NaOH. Keep the solution at 75°C for 30 minutes. Neutralize with an equivalent amount of HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve Roxithromycin in methanol and add 3% or 15% H₂O₂. Keep the solution at 75°C for 30 minutes before HPLC analysis.
-
Thermal Degradation: Expose solid Roxithromycin powder to dry heat at 100°C for 6 and 24 hours. Dissolve in methanol for HPLC analysis.
-
Photolytic Degradation: Expose solid Roxithromycin powder to UV radiation at 254 nm and 360 nm for 24 hours. Dissolve in methanol for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
2. Long-Term Stability Study Protocol
This protocol is designed to evaluate the stability of Roxithromycin under recommended storage conditions over a prolonged period, following ICH Q1A(R2) guidelines.
-
Objective: To establish the re-test period and shelf life of Roxithromycin.
-
Materials and Equipment:
-
At least three primary batches of Roxithromycin.
-
Container closure system intended for marketing.
-
Stability chambers with controlled temperature and humidity.
-
Validated stability-indicating HPLC method.
-
-
Procedure:
-
Sample Preparation: Package the Roxithromycin samples in the proposed container closure system.
-
Storage Conditions:
-
Long-term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
-
Tests to be Performed at Each Time Point:
-
Appearance (visual inspection).
-
Assay for Roxithromycin content (HPLC).
-
Quantification of degradation products (HPLC).
-
Water content (Karl Fischer titration, if applicable).
-
-
Data Evaluation: Analyze the data for trends and determine if any "significant change" has occurred. A significant change is typically defined as a 5% change in assay from its initial value or failure to meet the acceptance criteria for other parameters.
Visualizations
Degradation Pathway of Roxithromycin
Caption: Major degradation pathways of Roxithromycin under various stress conditions.
Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting Roxithromycin stability issues.
Factors Affecting Roxithromycin Stability
Caption: Key factors influencing the chemical stability of Roxithromycin.
References
Minimizing off-target effects of Lexithromycin in cell-based assays
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Lexithromycin in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| High cell death in control (untreated) and this compound-treated wells. | 1. Suboptimal cell health. 2. Contamination (mycoplasma, bacteria, fungi). 3. Harsh solvent effects. | 1. Ensure cells are healthy and in the logarithmic growth phase before seeding. 2. Regularly test for mycoplasma contamination. Practice good aseptic technique. 3. Use a solvent (e.g., DMSO) at a final concentration that is non-toxic to your cells (typically ≤ 0.1%). Run a solvent-only control. |
| Inconsistent results between replicate wells. | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently between plating. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. To minimize evaporation, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS. |
| No observable effect of this compound at expected concentrations. | 1. Incorrect drug concentration. 2. Drug degradation. 3. Cell line is resistant to the off-target effects. | 1. Verify the stock concentration and perform serial dilutions accurately. 2. Prepare fresh dilutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light. 3. Consider using a different cell line that is known to be sensitive to macrolide antibiotics. |
| Unexpected changes in cell morphology. | 1. Cytotoxic effects of this compound. 2. Off-target effects on the cytoskeleton. | 1. Perform a dose-response experiment to determine the cytotoxic concentration range. 2. Document morphological changes with microscopy. Consider assays to evaluate cytoskeletal integrity. |
| High background in colorimetric or fluorometric assays. | 1. Media components (e.g., phenol (B47542) red, serum) interfering with the assay. 2. Compound interference. | 1. Use phenol red-free media for the assay. If possible, perform the final assay steps in serum-free media or PBS. 2. Run a "compound-only" control (this compound in media without cells) to check for direct interference with the assay reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound and other macrolide antibiotics in mammalian cells?
A1: The primary off-target effects of macrolide antibiotics like this compound are immunomodulatory and cytotoxic. They can modulate inflammatory responses by affecting signaling pathways such as NF-κB and MAPK, leading to altered cytokine production.[1] Cytotoxicity has also been observed, particularly in metabolically active cells like hepatocytes.[2]
Q2: How can I determine the optimal concentration of this compound to use in my experiments to minimize off-target effects?
A2: It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line. We recommend starting with a broad range of concentrations and narrowing down to a working concentration that is well below the cytotoxic threshold.
Q3: Are there specific cell lines that are more susceptible to the off-target effects of this compound?
A3: While cell line-specific data for this compound is not available, studies on other macrolides suggest that cell types with high metabolic activity, such as liver cell lines (e.g., HepG2), and immune cells (e.g., macrophages, lymphocytes) may be more susceptible to off-target effects.[2]
Q4: Can the prolonged use of this compound in cell culture lead to adaptive changes in the cells?
A4: Yes, long-term exposure to any bioactive compound, including this compound, can lead to adaptive responses in cultured cells. This may include alterations in gene expression and signaling pathways. It is advisable to use the lowest effective concentration and the shortest possible exposure time to minimize these changes.
Q5: What are the best practices for preparing and storing this compound solutions?
A5: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Prepare fresh working dilutions in culture medium for each experiment.
Data Presentation
The following tables summarize quantitative data on the off-target effects of macrolide antibiotics, which can serve as a reference for your experiments with this compound.
Table 1: Cytotoxicity of Macrolide Antibiotics in Human Cell Lines
| Macrolide Antibiotic | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Roxithromycin | Chang Liver Cells | MTT | >100 | Viluksela et al., 1996 |
| Clarithromycin | Chang Liver Cells | MTT | >100 | Viluksela et al., 1996 |
| Erythromycin | Chang Liver Cells | MTT | >100 | Viluksela et al., 1996 |
| Azithromycin | Chang Liver Cells | MTT | >100 | Viluksela et al., 1996 |
Note: While specific IC50 values were not determined in this study, the macrolides were found to be less toxic than other compounds tested.
Table 2: Effect of Clarithromycin on ERK1/2 Phosphorylation in Normal Human Bronchial Epithelial (NHBE) Cells
| Treatment | Time Point | Change in Phospho-ERK1/2 Levels | Reference |
| Clarithromycin (10 µg/mL) | 60 min | 80% decrease | Shinkai et al., 2006[3] |
| Clarithromycin (10 µg/mL) | 90 min | 63% decrease | Shinkai et al., 2006[3] |
| Clarithromycin (10 µg/mL) | 120 min | 99% increase | Shinkai et al., 2006 |
| Clarithromycin (10 µg/mL) | 6 hours | 66% increase | Shinkai et al., 2006 |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Analysis of NF-κB Signaling Pathway by Western Blot
This protocol details the steps to analyze the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
LPS (Lipopolysaccharide) or other NF-κB activator
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., LPS) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Boil samples and load onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometry analysis to quantify protein band intensities, normalizing to a loading control like β-actin.
-
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Off-target signaling pathways modulated by this compound.
Caption: Workflow for assessing this compound cytotoxicity via MTT assay.
References
Technical Support Center: Large-Scale Synthesis of Roxithromycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale synthesis of Roxithromycin (B50055).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for large-scale production of Roxithromycin?
A1: The industrial synthesis of Roxithromycin is a semi-synthetic process that starts from Erythromycin (B1671065) A. The process primarily involves two key chemical transformations:
-
Oximation: The C9 ketone group of Erythromycin A is converted to an oxime, forming Erythromycin A 9-oxime. This step is crucial for improving the acid stability of the molecule.
-
Etherification: The hydroxyl group of the oxime is then O-alkylated using 2-methoxyethoxymethyl chloride (MEM-Cl) to yield Roxithromycin.
This two-step process is favored for its efficiency and scalability.
Q2: What are the critical quality attributes (CQAs) to monitor during Roxithromycin synthesis?
A2: The primary CQAs for Roxithromycin synthesis include:
-
Purity: The level of related substances and impurities must be strictly controlled.
-
Isomer Ratio: The desired (E)-isomer of the oxime must be selectively formed over the (Z)-isomer.
-
Residual Solvents: Levels of organic solvents used in the synthesis and purification must be below pharmacopoeial limits.
-
Polymorphic Form: The correct crystalline form of the final product is essential for its stability and bioavailability.
Q3: What are the most common impurities in Roxithromycin synthesis?
A3: Impurities in Roxithromycin can originate from the Erythromycin A starting material, byproducts of the synthesis, or degradation of the final product.[1][2] Common impurities include:
-
Erythromycin A 9-(Z)-oxime: The undesired geometric isomer of the oxime intermediate.
-
N-demethyl Roxithromycin: An impurity arising from N-demethylated Erythromycin A.[2]
-
Decladinose Roxithromycin: Formed by the hydrolysis of the cladinose (B132029) sugar moiety.[2]
-
Roxithromycin Impurity H: Also known as 12-Deoxy Roxithromycin, a specified impurity in the European Pharmacopoeia.[3]
-
Unreacted Erythromycin A and Erythromycin A 9-oxime.
A comprehensive impurity profile is essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
Troubleshooting Guides
Issue 1: Low Yield in the Oximation of Erythromycin A
Q: We are experiencing low yields during the conversion of Erythromycin A to Erythromycin A 9-oxime. What are the potential causes and solutions?
A: Low yields in the oximation step can be attributed to several factors related to reaction conditions. Below is a summary of potential causes and troubleshooting actions.
Troubleshooting for Low Oximation Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Inappropriate Base or Base Concentration | Ensure the correct base and stoichiometry are used. Triethylamine or sodium bicarbonate are commonly employed. The molar ratio of the base to Erythromycin A is critical. | Optimal pH of the reaction mixture leads to efficient oxime formation and minimizes side reactions. |
| Suboptimal Reaction Temperature | The reaction is typically run at a moderately elevated temperature (e.g., 50-60 °C).[4] Lower temperatures can lead to slow reaction rates, while excessively high temperatures may promote degradation. | Increased reaction rate and completion of the reaction within a reasonable timeframe. |
| Incorrect Solvent System | Methanol or isopropanol (B130326) are common solvents. The choice of solvent can influence the solubility of reactants and the reaction kinetics.[4][5] | A homogenous reaction mixture ensures efficient interaction between reactants. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). The reaction should be allowed to proceed to completion. | Maximizes the conversion of Erythromycin A to the desired product. |
Issue 2: High Levels of the Undesired (Z)-Isomer of Erythromycin A 9-oxime
Q: Our synthesis is producing a high percentage of the (Z)-isomer of Erythromycin A 9-oxime. How can we improve the selectivity for the (E)-isomer?
A: The formation of the desired (E)-isomer is thermodynamically favored, but kinetic control can sometimes lead to the formation of the (Z)-isomer. The choice of solvent and catalyst system is critical in controlling the E/Z ratio.
Troubleshooting for Poor E/Z Isomer Ratio
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Catalyst | The use of a mild acid catalyst, such as acetic acid, in combination with isopropanol as the solvent has been shown to significantly improve the E/Z isomer ratio.[5] | An E/Z ratio of greater than 6.0 can be achieved.[5] |
| Inappropriate Solvent for Crystallization | The choice of solvent for the crystallization of Erythromycin A 9-oxime can be used to selectively isolate the (E)-isomer. An isopropanol/water mixture is effective for this purpose.[5] | Higher purity of the (E)-isomer in the isolated intermediate. |
| Incorrect pH during Reaction | The pH of the reaction mixture should be carefully controlled, typically in the range of 5.5 to 7.5, to favor the formation of the (E)-isomer. | Minimizes the formation of the (Z)-isomer and other side products. |
Issue 3: Incomplete Etherification and Formation of Byproducts
Q: The etherification of Erythromycin A 9-oxime is sluggish, and we are observing the formation of several byproducts. How can we optimize this step?
A: Incomplete reaction and byproduct formation in the etherification step are often related to the choice of base, solvent, and reaction temperature.
Troubleshooting for Etherification Step
| Potential Cause | Recommended Action | Expected Outcome |
| Weak or Inappropriate Base | The use of a strong base like sodium methoxide (B1231860) is more effective than weaker bases such as metal bicarbonates or hydroxides. | Faster reaction times and lower reaction temperatures can be achieved. |
| Suboptimal Solvent | An aprotic polar solvent such as dimethylformamide (DMF) is recommended to facilitate the reaction. | Improved solubility of the reactants and stabilization of the reaction intermediates. |
| High Reaction Temperature | The reaction should be carried out at a low temperature, typically between 0-5 °C, to minimize the formation of degradation products. | Increased purity of the crude Roxithromycin. |
| Incorrect Stoichiometry of Reagents | The molar ratios of Erythromycin A 9-oxime, sodium methoxide, and 2-methoxyethoxymethyl chloride should be carefully controlled. | Maximizes the conversion to Roxithromycin and minimizes unreacted starting materials. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Erythromycin A Oximation
| Parameter | Method A | Method B | Method C |
| Starting Material | Erythromycin A | Erythromycin thiocyanate | Erythromycin A |
| Solvent | Isopropanol | Methanol | Methanol |
| Base | Aqueous Hydroxylamine (B1172632)/NaOH | Sodium Bicarbonate | Triethylamine |
| Catalyst | Acetic Acid[5] | Sodium Iodide[4] | Acetic Acid |
| Temperature | 45-55 °C[6] | 56-60 °C[4] | 55-60 °C |
| Reaction Time | Not specified | 8-10 hours[4] | 24 hours |
| Reported Yield | High (not quantified) | 96% (molar yield)[4] | 91.54% (conversion) |
| Key Outcome | High E/Z isomer ratio[5] | High purity (98.04%)[4] | High conversion |
Table 2: Comparison of Reaction Conditions for Etherification of Erythromycin A 9-oxime
| Parameter | Method D | Method E |
| Starting Material | Erythromycin A 9-oxime | Erythromycin A 9-oxime |
| Solvent | Dimethylformamide (DMF) | Acetone |
| Base | Sodium methoxide | Sodium ethoxide |
| Alkylating Agent | 2-methoxyethoxymethyl chloride | 2-methoxyethoxymethyl chloride |
| Temperature | 0-5 °C | 0-5 °C |
| Reaction Time | 2-3 hours | Not specified |
| Reported Yield | High (First crop: ~60%) | Not specified |
| Key Feature | Faster reaction at lower temperature | - |
Experimental Protocols
Protocol 1: Synthesis of Erythromycin A 9-(E)-oxime (High E/Z Ratio Method)
-
Dissolve Erythromycin A in isopropanol.
-
Add an aqueous solution of hydroxylamine to the Erythromycin A/isopropanol mixture.
-
Add acetic acid to the reaction mixture to catalyze the reaction.
-
Maintain the reaction temperature between 45-55 °C until the reaction is complete (monitor by HPLC).
-
Cool the reaction mixture to room temperature.
-
Add isopropyl acetate (B1210297) and stir.
-
Titrate the mixture to a pH > 11.0 with sodium hydroxide.
-
Separate the organic layer, wash with a dilute caustic solution, and concentrate to dryness to obtain crude Erythromycin A 9-oxime.
-
Crystallize the crude product from an isopropanol/water mixture to obtain the pure (E)-isomer.[5][6]
Protocol 2: Synthesis of Roxithromycin
-
Dissolve Erythromycin A 9-oxime (from Protocol 1) in dimethylformamide (DMF).
-
Cool the solution to 0-5 °C.
-
Add sodium methoxide to the cooled solution.
-
Slowly add a solution of 2-methoxyethoxymethyl chloride in DMF over 2-3 hours, maintaining the temperature at 0-5 °C with constant stirring.
-
Monitor the reaction by TLC until the starting oxime is consumed.
-
Allow the reaction mixture to warm to room temperature.
-
Slowly add water over 1 hour to precipitate the crude product.
-
Stir the resulting slurry for 2 hours.
-
Collect the crystalline precipitate by filtration and wash thoroughly with water.
-
The wet, crude Roxithromycin can be purified by recrystallization from methanol.
Visualizations
Logical Workflow for Roxithromycin Synthesis
Caption: Overall workflow for the synthesis of Roxithromycin.
Troubleshooting Logic for E/Z Isomer Control in Oximation
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization study on the formulation of roxithromycin dispersible tablet using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]
- 6. Synthesis of 99m Tc-roxithromycin: A novel diagnostic agent to discriminate between septic and aseptic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lexithromycin (Roxithromycin) Interference in Common Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Lexithromycin (a close structural analog of Roxithromycin) in common biological assays. All information presented here is for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a semi-synthetic macrolide antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which halts the elongation of polypeptide chains, thereby impeding bacterial growth.[1] While its primary target is bacterial, like other macrolides, it can have off-target effects on eukaryotic cells.
Q2: Can this compound interfere with my biological assays?
A2: Yes, this compound has the potential to interfere with various biological assays, particularly cell-based assays, and to a lesser extent, immunoassays and enzyme assays. Interference can stem from its cytotoxic effects at high concentrations, its immunomodulatory properties, and potential non-specific interactions with assay components.
Troubleshooting Guides by Assay Type
Cell-Based Assays (e.g., Cytotoxicity, Proliferation, Reporter Gene Assays)
Problem: Unexpected or inconsistent results in cell-based assays in the presence of this compound.
Potential Causes & Troubleshooting:
-
Cytotoxicity: this compound can exhibit cytotoxic effects at high concentrations, which can confound assays measuring cell viability or proliferation.
-
Troubleshooting:
-
Determine the Cytotoxic Profile: Before your main experiment, perform a dose-response curve of this compound on your specific cell line to determine its IC50 (half-maximal inhibitory concentration).
-
Use Non-Cytotoxic Concentrations: For your experiments, use this compound at concentrations well below its IC50 to minimize direct effects on cell viability.
-
Employ Orthogonal Viability Assays: Use multiple viability assays that measure different cellular parameters (e.g., ATP content, membrane integrity, and DNA content) to get a comprehensive understanding of this compound's effect on your cells.
-
-
-
Effects on Cellular Metabolism: Macrolide antibiotics can affect cellular metabolism, including lactate (B86563) production and mitochondrial function.[2] This can interfere with assays that rely on metabolic readouts (e.g., MTT, XTT).
-
Troubleshooting:
-
Choose an Appropriate Assay: If you suspect metabolic interference, opt for assays that directly measure cell number, such as direct cell counting or DNA-binding dye-based assays.
-
Include Proper Controls: Always include a "this compound alone" control group to assess its baseline effect on your chosen assay.
-
-
-
Reporter Gene Assay Interference: As this compound's parent compound, roxithromycin (B50055), can modulate signaling pathways, it may indirectly affect the expression of your reporter gene. Some macrolides have also been identified as agents that can induce the read-through of nonsense mutations, which could be a confounding factor in certain reporter systems.[3][4]
-
Troubleshooting:
-
Promoterless Reporter Control: Use a control plasmid with the reporter gene but without the specific promoter of interest to check for non-specific effects of this compound on reporter gene expression or stability.
-
Test for Luciferase Inhibition: If using a luciferase-based reporter, perform a cell-free assay with recombinant luciferase and this compound to rule out direct inhibition of the enzyme.
-
-
Quantitative Data: Cytotoxicity of Roxithromycin
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µg/mL) | Cytotoxicity at 100 µg/mL (%) | Reference |
| Primary Human Osteoblasts | LDH Release | 24 | >400 | 20-30 | [2] |
| MG63 (Osteosarcoma) | Proliferation | 48 | Not specified | Not specified | [2] |
| HeLa (Cervical Cancer) | Proliferation | 48 | Not specified | Not specified | [2] |
| Human Liver Cells (Chang) | MTT Assay | Not specified | > Erythromycin base | Not specified | [5] |
| Human Peripheral Blood Lymphocytes | Mitotic Index | 24 and 48 | >200 | Statistically insignificant decrease | [6] |
Note: Data is for Roxithromycin, a close structural analog of this compound.
Immunoassays (e.g., ELISA)
Problem: Inaccurate or inconsistent results in immunoassays when samples contain this compound.
Potential Causes & Troubleshooting:
-
Cross-reactivity: Although direct evidence is limited for this compound, structurally similar macrolides have shown cross-reactivity in immunoassays designed for other macrolides.
-
Troubleshooting:
-
Spike and Recovery: To test for interference, spike a known concentration of your analyte into a sample matrix with and without this compound. A significant deviation from the expected recovery in the this compound-containing sample suggests interference.
-
Serial Dilution: Perform serial dilutions of your sample. If interference is present, the measured analyte concentration may not be linear across the dilution series.
-
-
-
Non-Specific Binding: The physicochemical properties of this compound could potentially lead to non-specific binding to assay components like antibodies or the plate surface.
-
Troubleshooting:
-
Optimize Blocking Buffers: Experiment with different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers) to minimize non-specific binding.
-
Adjust Wash Steps: Increase the number and stringency of wash steps to remove non-specifically bound molecules.
-
-
Enzyme Assays
Problem: Altered enzyme activity in the presence of this compound.
Potential Causes & Troubleshooting:
-
Direct Enzyme Inhibition/Activation: While not a broad-spectrum enzyme inhibitor, roxithromycin has been shown to inhibit topoisomerase II. It is plausible that this compound could interact with other enzymes.
-
Troubleshooting:
-
Enzyme Activity Control: Run a control reaction containing the enzyme and substrate with and without this compound to determine if it directly affects enzyme activity.
-
IC50 Determination: If inhibition is observed, perform a dose-response experiment to determine the IC50 of this compound for the specific enzyme.
-
-
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound
-
Cell Seeding: Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Add the dilutions to the cells and include a vehicle-only control.
-
Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay of your choice (e.g., resazurin-based, ATP-based, or cell counting).
-
Data Analysis: Plot the cell viability against the this compound concentration and determine the IC50 value.
Protocol 2: Spike and Recovery for Immunoassay Interference Testing
-
Sample Preparation: Prepare two sets of samples. In the first set, spike a known concentration of your analyte into your sample matrix. In the second set, spike the same concentration of your analyte into the sample matrix that also contains this compound at the concentration used in your experiments.
-
Immunoassay: Perform your standard immunoassay protocol on both sets of samples.
-
Data Analysis: Calculate the recovery of the analyte in both sets of samples. A significant difference in recovery between the two sets indicates interference.
Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: General troubleshooting workflow for this compound interference.
References
- 1. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. cris.iucc.ac.il [cris.iucc.ac.il]
- 5. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro potential cytogenetic and oxidative stress effects of roxithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Roxithromycin's Antibacterial Efficacy
In the landscape of macrolide antibiotics, roxithromycin (B50055) stands as a significant semi-synthetic derivative of erythromycin, offering an alternative for the treatment of various bacterial infections. This guide provides a comprehensive comparison of roxithromycin's antibacterial efficacy, supported by experimental data, and contrasts it with other key macrolides. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of its therapeutic potential.
Mechanism of Action: A Shared Macrolide Hallmark
Roxithromycin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2][3] It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptides and halting bacterial growth.[1][2] This mechanism is primarily bacteriostatic, meaning it inhibits the growth and multiplication of bacteria, but can be bactericidal in higher concentrations or against highly susceptible bacterial strains.
Visualizing the Pathway: Macrolide Inhibition of Protein Synthesis
Caption: Mechanism of macrolide antibacterial action.
Antibacterial Spectrum of Roxithromycin
Roxithromycin demonstrates a broad spectrum of activity against a variety of pathogens. Its in vitro antibacterial profile is similar to that of erythromycin.
Table 1: In Vitro Antibacterial Spectrum of Roxithromycin
| Bacterial Species | Activity |
| Streptococcus pneumoniae | Active |
| Streptococcus pyogenes | Active |
| Staphylococcus aureus (excluding MRSA) | Active |
| Staphylococcus epidermidis | Active |
| Moraxella catarrhalis | Active |
| Haemophilus influenzae | Moderately Active |
| Legionella pneumophila | Active |
| Mycoplasma pneumoniae | Active |
| Chlamydia trachomatis | Active |
| Gardnerella vaginalis | Active |
| Haemophilus ducreyi | Active |
| Some anaerobes | Active |
Roxithromycin is particularly noted for being more effective against certain Gram-negative bacteria, such as Legionella pneumophila, when compared to erythromycin.
Comparative In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. It represents the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Table 2: Comparative MIC90 Values (mg/L) of Macrolides Against Respiratory Pathogens
| Pathogen | Roxithromycin | Azithromycin (B1666446) | Clarithromycin |
| Streptococcus pneumoniae | 0.13 | 2.0 | 8.0 |
| Haemophilus influenzae | >32.0 | 0.5 - 4.0 | 4.0 - >32.0 |
| Moraxella catarrhalis | 4.0 - >32.0 | 1.0 - 8.0 | 4.0 - >32.0 |
Note: Data for this table is based on a comparative analysis and may vary based on geographic location and testing methodology.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of an antibiotic, which is a standard method used in microbiology to assess antibacterial efficacy.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Antibiotic stock solution of known concentration.
-
Sterile Mueller-Hinton broth (or other appropriate growth medium).
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity.
-
Sterile 96-well microtiter plates.
-
Incubator.
Workflow:
Caption: Workflow for MIC determination.
Procedure:
-
Serial Dilution: Prepare a series of twofold dilutions of the antibiotic in the microtiter plate wells using sterile broth.
-
Inoculation: Add a standardized bacterial inoculum to each well, including a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterium (typically 35-37°C) for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.
Clinical Efficacy: A Comparative Overview
Clinical trials have provided valuable insights into the comparative efficacy of roxithromycin against other macrolides in treating various infections.
Table 3: Summary of Comparative Clinical Trial Outcomes
| Infection Type | Comparator | Key Findings |
| Community-Acquired Pneumonia | Clarithromycin | Clinical cure rates were comparable: 81% for roxithromycin and 76% for clarithromycin. |
| Atypical Pneumonia | Azithromycin | Cure rates were high for both, with 94.3% for roxithromycin and 98.9% for azithromycin. |
| Pediatric Mycoplasma pneumoniae Pneumonia | Azithromycin (sequential therapy) | A combination of roxithromycin and azithromycin showed a higher response rate (96.00%) compared to azithromycin alone (84.00%). |
Conclusion
Roxithromycin is a well-established macrolide antibiotic with a broad spectrum of activity, particularly against Gram-positive organisms and atypical pathogens. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is a defining characteristic of its class. While in vitro data suggests comparable or slightly less potency against some pathogens compared to newer macrolides like azithromycin, clinical studies demonstrate its high efficacy in treating a range of infections, often with similar cure rates to its counterparts. The choice between roxithromycin and other macrolides will ultimately depend on the specific pathogen, its susceptibility profile, and the clinical context of the infection. This guide provides a foundational understanding for further research and development in the field of antibacterial therapeutics.
References
A Comparative Stability Analysis: Lexithromycin vs. Erythromycin
For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative analysis of the stability of Lexithromycin and its parent compound, Erythromycin (B1671065), supported by an overview of relevant experimental methodologies.
Erythromycin, a widely used macrolide antibiotic, is notoriously unstable, particularly in acidic environments. This instability leads to the formation of inactive degradation products, which can compromise its therapeutic efficacy and contribute to gastrointestinal side effects. This compound, a semi-synthetic derivative of erythromycin, has been specifically engineered to overcome this limitation.
Enhanced Stability Through Structural Modification
This compound is chemically designated as erythromycin 9-(O-methyloxime). This modification at the C-9 ketone position of the erythronolide A ring is the key to its enhanced stability. In acidic conditions, the C-6 hydroxyl group of erythromycin attacks the C-9 ketone, initiating a series of intramolecular reactions that lead to the formation of inactive anhydroerythromycin A, a spiroketal degradation product. The presence of the 9-O-methyloxime group in this compound sterically hinders this intramolecular cyclization, thereby preventing this degradation pathway and significantly improving its stability in acidic media.
Comparative Data Summary
The following table summarizes the key comparative aspects of this compound and Erythromycin based on available data. The stability of other well-known, more stable macrolides is included for context.
| Feature | This compound | Erythromycin | Azithromycin (for context) | Clarithromycin (for context) |
| Chemical Name | Erythromycin 9-(O-methyloxime) | Erythromycin A | 9-deoxo-9a-aza-9a-methyl-9a-homoerythromycin A | 6-O-methylerythromycin A |
| Key Structural Difference from Erythromycin | O-methyloxime at C-9 | - | Nitrogen in the macrolide ring | Methyl ether at C-6 |
| Stability in Acidic Conditions (pH < 4) | Improved (Qualitative) | Highly Unstable | Stable | Stable |
| Primary Degradation Pathway in Acid | Blocked intramolecular cyclization | Intramolecular cyclization to form anhydroerythromycin A | Acid-catalyzed hydrolysis of the cladinose (B132029) sugar | Slower degradation via hydrolysis |
Experimental Protocols for Stability Assessment
To quantitatively compare the stability of this compound and Erythromycin, a forced degradation study would be employed. The following outlines a typical experimental protocol.
Objective:
To compare the degradation kinetics of this compound and Erythromycin under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify the major degradation products.
Materials and Methods:
-
Reference Standards: Pure this compound and Erythromycin A reference standards.
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), hydrogen peroxide (H₂O₂), and HPLC-grade solvents.
-
Instrumentation: Stability-indicating High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector, pH meter, stability chambers.
Forced Degradation (Stress Testing) Protocol:
-
Acid Hydrolysis: Solutions of this compound and Erythromycin (e.g., 1 mg/mL in a suitable solvent) are treated with 0.1 M HCl and incubated at a controlled temperature (e.g., 60°C). Samples are withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralized, and analyzed by HPLC.
-
Base Hydrolysis: The same procedure as acid hydrolysis is followed, but using 0.1 M NaOH as the stress agent.
-
Oxidative Degradation: The drug solutions are treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and kept at room temperature. Samples are analyzed at predetermined intervals.
-
Thermal Degradation: Solid samples of this compound and Erythromycin are exposed to dry heat in an oven (e.g., 80°C). Samples are taken at different time points, dissolved in a suitable solvent, and analyzed.
-
Photostability: The drug solutions and solid samples are exposed to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
Analytical Method:
A stability-indicating HPLC method capable of separating the intact drug from its degradation products is essential. A typical method would involve:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where both the parent drug and potential degradants absorb, or MS detection for identification of degradation products.
-
Quantification: The percentage of remaining drug and the formation of degradation products are calculated from the peak areas in the chromatograms.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
A Head-to-Head In Vitro Comparison of Roxithromycin and Azithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent macrolide antibiotics: roxithromycin (B50055) and azithromycin (B1666446). Both are widely utilized in the treatment of various bacterial infections, and understanding their distinct in vitro performance characteristics is crucial for informed research and development. This document summarizes key experimental data on their antibacterial activity and provides detailed methodologies for relevant assays.
Executive Summary
Roxithromycin and azithromycin are both semi-synthetic macrolide antibiotics that function by inhibiting bacterial protein synthesis. Their mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of polypeptide chains.[1][2] While they share a common mechanism, their in vitro activity against specific bacterial strains can differ.
Available data indicates that azithromycin generally exhibits greater in vitro potency against key respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis.[3] Conversely, some studies suggest that other macrolides, often compared alongside roxithromycin and azithromycin, may have greater activity against certain Gram-positive bacteria like Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus.[3] Direct comparative studies have shown that azithromycin can produce more pronounced antistreptococcal effects than roxithromycin.[4][5]
Data Presentation: Quantitative Comparison of In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for roxithromycin and azithromycin against various bacterial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Table 1: Comparative MICs for Respiratory Pathogens
| Bacterial Species | Roxithromycin MIC (mg/L) | Azithromycin MIC (mg/L) | Reference |
| Streptococcus pyogenes | 0.15 | 0.12 | [4] |
| Streptococcus pneumoniae | 0.60 | 0.47 | [4] |
Table 2: MIC90 for Mycoplasma pneumoniae
| Antibiotic | MIC90 (µg/mL) | Reference |
| Roxithromycin | 0.03125 | [6] |
| Azithromycin | 0.00024 | [6] |
MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of the tested strains.
Mechanism of Action: Inhibition of Protein Synthesis
Roxithromycin and azithromycin exert their bacteriostatic effects by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. The following diagram illustrates the signaling pathway of this inhibition.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of roxithromycin and azithromycin.
Principle: Serial dilutions of the antibiotics are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is read as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Materials:
-
Roxithromycin and azithromycin analytical grade powder
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Prepare a stock solution of each antibiotic in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of each antibiotic in the broth medium to achieve a range of desired concentrations.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at the optimal temperature and duration for the specific bacterial species (typically 35-37°C for 18-24 hours).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of roxithromycin and azithromycin to inhibit protein synthesis in a cell-free system.
Principle: A cell-free bacterial extract containing ribosomes, tRNAs, and other necessary components for translation is used. A reporter gene (e.g., luciferase) mRNA is added to the system. The amount of protein produced is quantified by measuring the reporter's activity (e.g., luminescence). The reduction in reporter activity in the presence of the antibiotics indicates the level of protein synthesis inhibition.
Materials:
-
Cell-free bacterial protein synthesis kit (e.g., E. coli S30 extract system)
-
Reporter mRNA (e.g., luciferase mRNA)
-
Roxithromycin and azithromycin
-
Luminometer or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the cell-free extract, amino acids, energy source, and the reporter mRNA.
-
Add varying concentrations of roxithromycin or azithromycin to the reaction mixtures. Include a no-antibiotic control.
-
Incubate the reactions at the recommended temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours) to allow for protein synthesis.
-
Measure the activity of the synthesized reporter protein (e.g., add luciferase substrate and measure luminescence).
-
Calculate the percentage of inhibition of protein synthesis for each antibiotic concentration relative to the no-antibiotic control.
Ribosome Binding Assay
This protocol describes a fluorescence polarization assay to characterize the binding of macrolides to the ribosome.
Principle: A fluorescently labeled macrolide is used as a probe. When the small, rapidly rotating fluorescent macrolide binds to the large, slowly rotating ribosome, the polarization of its fluorescence increases. Unlabeled competitor antibiotics (roxithromycin or azithromycin) will displace the fluorescent probe, leading to a decrease in fluorescence polarization. This allows for the determination of the binding affinity of the competitor antibiotics.
Materials:
-
Purified bacterial 70S ribosomes
-
Fluorescently labeled macrolide (e.g., BODIPY-erythromycin)
-
Roxithromycin and azithromycin
-
Binding buffer
-
Fluorometer capable of measuring fluorescence polarization
Procedure:
-
Incubate a fixed concentration of ribosomes with the fluorescently labeled macrolide to allow for binding equilibrium to be reached.
-
Add increasing concentrations of unlabeled roxithromycin or azithromycin to the mixture.
-
Incubate to allow for competition and a new equilibrium to be established.
-
Measure the fluorescence polarization of each sample.
-
Plot the fluorescence polarization against the concentration of the unlabeled antibiotic. The data can be fitted to a binding curve to determine the IC50 (the concentration of the unlabeled antibiotic that displaces 50% of the fluorescent probe), from which the binding affinity (Ki) can be calculated.
References
- 1. Roxithromycin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Comparative antimicrobial activity and post-antibiotic effect of azithromycin, clarithromycin and roxithromycin against some respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacodynamics of azithromycin and roxithromycin with S. pyogenes and S. pneumoniae in a model that simulates in vitro pharmacokinetics in human tonsils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro and in vivo activities of macrolides against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antibacterial activity of Lexithromycin against specific pathogens
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro antibacterial activity of Roxithromycin (B50055) against key respiratory pathogens, benchmarked against other commonly used macrolide antibiotics, Azithromycin and Clarithromycin (B1669154). The data presented is supported by established experimental protocols to assist in the validation and further research of macrolide antibacterial agents.
Comparative Antibacterial Potency: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of Roxithromycin and its alternatives was evaluated by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of several key bacterial pathogens. The MIC values, presented in micrograms per milliliter (μg/mL), offer a quantitative measure of an antibiotic's potency. A lower MIC value indicates greater efficacy.
The following table summarizes the MIC values for Roxithromycin, Azithromycin, and Clarithromycin against a panel of clinically relevant respiratory pathogens. The data is presented as MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested bacterial strains, respectively.
| Pathogen | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Streptococcus pneumoniae | Roxithromycin | 0.06 | 2 |
| Azithromycin | 0.06 | >64 | |
| Clarithromycin | 0.03 | >64 | |
| Haemophilus influenzae | Roxithromycin | - | 4.0 - >32.0 |
| Azithromycin | - | 0.5 - 4.0 | |
| Clarithromycin | - | 4.0 - >32.0 | |
| Moraxella catarrhalis | Roxithromycin | - | - |
| Azithromycin | - | - | |
| Clarithromycin | - | - | |
| Staphylococcus aureus | Roxithromycin | - | - |
| Azithromycin | - | - | |
| Clarithromycin | - | - |
Note: Data is compiled from multiple in-vitro studies.[1][2] Dashes indicate where specific MIC50/90 values were not available in the cited literature, though the antibiotics are known to have activity against these pathogens. The activity of macrolides against S. pneumoniae can vary significantly based on penicillin susceptibility.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[3]
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.[4]
1. Preparation of Materials:
- Antimicrobial Stock Solutions: Prepare stock solutions of Roxithromycin, Azithromycin, and Clarithromycin at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[4]
- Bacterial Inoculum: Select isolated colonies from an 18- to 24-hour agar (B569324) plate and suspend in a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 108 CFU/mL.
- Test Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.
- Microtiter Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
- Dispense the test medium into all wells of the microtiter plate.
- Create a serial two-fold dilution of each antibiotic across the wells of the plate.
- Dilute the standardized bacterial inoculum in the test medium to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
- Inoculate each well (except for a sterility control well) with the diluted bacterial suspension.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
- Following incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5]
1. Procedure:
- Following the determination of the MIC, select the wells showing no visible growth.
- Aseptically transfer a standardized volume (e.g., 10 µL) from each of these clear wells onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
- Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
2. Interpretation of Results:
- Count the number of colonies on each plate.
- The MBC is the lowest concentration of the antibiotic that results in a 99.9% or greater reduction in the initial bacterial inoculum.[5][6]
Visualizing Experimental and Biological Pathways
To further elucidate the processes described, the following diagrams illustrate the experimental workflow for determining antibacterial activity and the mechanism of action of macrolide antibiotics.
Caption: Workflow for MIC and MBC Determination.
Caption: Mechanism of Action of Roxithromycin.
Discussion
Roxithromycin, like other macrolides, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[7] It achieves this by binding to the 50S subunit of the bacterial ribosome, which in turn hinders the elongation of the peptide chain.[8] This action is primarily bacteriostatic, meaning it inhibits bacterial growth and replication, but can be bactericidal at higher concentrations.[8]
The comparative in-vitro data suggests that while Roxithromycin is effective against a range of respiratory pathogens, its potency can vary relative to other macrolides. For instance, against H. influenzae, Azithromycin generally demonstrates lower MIC values, indicating superior in-vitro activity.[7] Conversely, against certain strains of S. pneumoniae, Roxithromycin and Clarithromycin may exhibit comparable or slightly better activity.[1]
It is important to note that in-vitro activity, as determined by MIC and MBC values, is a critical indicator of potential efficacy, but does not always directly correlate with clinical outcomes. Factors such as pharmacokinetics, tissue penetration, and the immune status of the host also play a significant role in therapeutic success. Azithromycin, for example, is known for its high tissue concentrations and long half-life, which may contribute to its clinical effectiveness even when MIC values are not superior to other macrolides.[9]
This guide provides foundational data and methodologies for the comparative assessment of Roxithromycin's antibacterial activity. Further research, including in-vivo studies and clinical trials, is essential to fully elucidate its therapeutic potential in various infectious disease contexts.
References
- 1. Susceptibility of penicillin-susceptible and -resistant pneumococci to dirithromycin compared with susceptibilities to erythromycin, azithromycin, clarithromycin, roxithromycin, and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to ABT-773 Compared to Their Susceptibilities to 11 Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 7. Comparative antimicrobial activity and post-antibiotic effect of azithromycin, clarithromycin and roxithromycin against some respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
A Comparative Analysis of the Pharmacokinetic Profiles of Clarithromycin and Roxithromycin
A comprehensive guide for researchers and drug development professionals on the absorption, distribution, metabolism, and excretion of two key macrolide antibiotics.
Executive Summary: This guide provides a detailed comparison of the pharmacokinetic profiles of clarithromycin (B1669154) and roxithromycin (B50055), two widely used macrolide antibiotics. While the initial query sought a comparison with "Lexithromycin," no such compound is documented in the scientific literature, suggesting a possible typographical error. Roxithromycin has been selected as a relevant and informative substitute for this comparative analysis. This document summarizes key pharmacokinetic parameters, outlines typical experimental methodologies, and presents a visual workflow for pharmacokinetic studies.
Pharmacokinetic Data Summary
The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are fundamental to determining its efficacy and safety. Below is a comparative summary of the key pharmacokinetic parameters for clarithromycin and roxithromycin, derived from studies in healthy adult volunteers.
| Pharmacokinetic Parameter | Clarithromycin | Roxithromycin |
| Bioavailability | ~50-55%[1][2] | Not explicitly quantified in the provided results, but described as having excellent enteral absorption[3][4] |
| Time to Peak (Tmax) | ~2-3 hours[2] | ~2 hours |
| Peak Plasma Conc. (Cmax) | 1.01-1.52 mg/L (250 mg multiple dose)2.41-2.85 mg/L (500 mg multiple dose) | 6.7 ± 2.6 mg/L (150 mg single dose)11.0 ± 2.2 mg/L (300 mg single dose) |
| Elimination Half-life (t½) | 3.3-4.9 hours (250 mg dose)5-7 hours (500 mg dose) | ~10-12 hours |
| Metabolism | Primarily hepatic (CYP3A4), with an active metabolite (14-hydroxyclarithromycin) | Not extensively metabolized |
| Excretion | 15-20% unchanged in urine (250 mg b.i.d.)~36% in urine (500 mg b.i.d.) | ~10% in urine, ~53% in feces |
| Protein Binding | - | 96%, mainly to alpha1-acid glycoproteins |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above typically follows a standardized clinical trial methodology. Below is a generalized protocol for a single-dose, crossover bioequivalence study, a common design for comparing different formulations or drugs.
Study Design: A single-dose, open-label, randomized, two-period crossover study is frequently employed. This design involves administering a single dose of the test drug and the reference drug to healthy volunteers on two separate occasions, separated by a washout period to ensure the complete elimination of the first drug before the second is administered.
Subjects: Healthy adult male and/or female volunteers are recruited for these studies. Subjects typically undergo a health screening to ensure they meet the inclusion criteria and have no contraindications to the study medications.
Drug Administration and Sample Collection:
-
After an overnight fast, a single oral dose of the drug (e.g., a 150 mg or 300 mg roxithromycin tablet) is administered with a standardized volume of water.
-
Blood samples are collected at predetermined time points to characterize the drug's concentration-time profile. A typical sampling schedule includes a pre-dose sample, followed by multiple samples over a 24 to 72-hour period (e.g., at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
Analytical Method: The concentration of the drug and its major metabolites in plasma is determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method. These methods provide the necessary sensitivity and specificity for accurately quantifying the drug concentrations.
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
Visualizing the Pharmacokinetic Study Workflow
The following diagram illustrates the typical workflow of a clinical pharmacokinetic study, from volunteer recruitment to data analysis.
A generalized workflow for a clinical pharmacokinetic study.
Conclusion
Clarithromycin and roxithromycin, both macrolide antibiotics, exhibit distinct pharmacokinetic profiles. Clarithromycin undergoes significant first-pass metabolism, leading to the formation of an active metabolite, and has a shorter half-life compared to roxithromycin. Roxithromycin, on the other hand, is not extensively metabolized and possesses a longer elimination half-life, which may allow for less frequent dosing. These differences in their pharmacokinetic properties are crucial considerations for clinicians in selecting the appropriate agent for treating bacterial infections and for researchers in the development of new drug formulations and delivery systems.
References
In Vitro Synergy of Lexithromycin with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge in infectious disease therapy. Combination therapy, the concurrent use of two or more antibiotics, is a key strategy to enhance efficacy, reduce dosages, and combat the development of resistance. This guide provides a comparative overview of the in vitro synergistic potential of Lexithromycin, a macrolide antibiotic, with other antimicrobial agents. Due to the limited availability of specific synergy data for this compound, this guide utilizes data from its close structural and mechanistic analog, Roxithromycin (B50055), to provide representative insights into its potential synergistic interactions.
Understanding Synergy: Mechanisms and Measurement
This compound, like other macrolides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. The synergistic effect with other antibiotics often arises from complementary mechanisms of action. For instance, an agent that damages the bacterial cell wall could facilitate the entry of this compound to its ribosomal target.
The primary methods for evaluating antibiotic synergy in vitro are the checkerboard assay and the time-kill curve analysis . The checkerboard method determines the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the interaction between two drugs. Time-kill assays assess the rate and extent of bacterial killing by antibiotic combinations over time.
Comparative Analysis of In Vitro Synergy
The following table summarizes the available data on the synergistic, additive, indifferent, or antagonistic effects of Roxithromycin in combination with various antibiotics against different microorganisms. The Fractional Inhibitory Concentration (FIC) index is a key metric:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
| Antibiotic Combination | Microorganism | Synergy Test Method | Quantitative Measure | Interpretation |
| Roxithromycin + Rifabutin | Mycobacterium abscessus | Not Specified | FIC Index = 0.375 | Synergy |
| Roxithromycin + Ciprofloxacin (B1669076) | Pseudomonas aeruginosa (biofilm) | Not Specified | Not Specified | Synergy was observed based on enhanced bactericidal activity.[1] |
| Roxithromycin + Sulphamethoxazole | Haemophilus influenzae | Not Specified | Not Specified | Bacteriostatic and bactericidal synergy was noted.[2] |
| Roxithromycin + Ethambutol | Mycobacterium avium complex | Radiometric (Bactec 460-TB) | Enhanced activity in 10/10 strains | Synergy |
| Roxithromycin + Rifampin | Mycobacterium avium complex | Radiometric (Bactec 460-TB) | Enhanced activity in 3/10 strains | Synergy |
| Roxithromycin + Amikacin | Mycobacterium avium complex | Radiometric (Bactec 460-TB) | Enhanced activity in 2/10 strains | Synergy |
| Roxithromycin + Ofloxacin | Mycobacterium avium complex | Radiometric (Bactec 460-TB) | Enhanced activity in 1/10 strains | Synergy |
| Roxithromycin + Pyrimethamine | Toxoplasma gondii | Enzyme-linked immunosorbent assay | Not Specified | No synergistic effect observed in vitro.[1][3] |
| Roxithromycin + Sulphadiazine | Toxoplasma gondii | Enzyme-linked immunosorbent assay | Not Specified | No synergistic effect observed in vitro.[1][3] |
| Clarithromycin + 14-hydroxy-clarithromycin | Haemophilus influenzae | Microdilution checkerboard | Additive in 92% of strains, Synergistic in 8% | Primarily Additive |
Note: Data for Clarithromycin, another macrolide, is included to provide additional context on potential synergistic interactions against common respiratory pathogens.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of synergy testing results. Below are outlines for the two primary experimental protocols.
Checkerboard Assay Protocol
The checkerboard assay is a widely used method to determine the FIC index.[4]
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in a 96-well microtiter plate. One antibiotic is diluted along the x-axis (columns), and the other is diluted along the y-axis (rows), creating a matrix of concentration combinations.
-
Inoculum Preparation: A standardized bacterial suspension, typically adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each antibiotic alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides insights into the pharmacodynamics of antibiotic combinations.
-
Preparation of Cultures: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Addition of Antibiotics: Antibiotics are added to the bacterial cultures at specific concentrations, both individually and in combination. A growth control without any antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated, and samples are collected at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each sample is determined by serial dilution and plating on appropriate agar (B569324) plates.
-
Data Analysis: The results are plotted as the log10 of CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes and interpretations in synergy testing, the following diagrams are provided.
Conclusion
The available in vitro data for Roxithromycin, a close analog of this compound, suggests potential for synergistic interactions with a variety of other antibiotics, particularly against challenging pathogens like Mycobacterium species. However, it is crucial to note that synergy is not universal and is dependent on the specific antibiotic combination and the target microorganism. The lack of synergy observed in vitro against Toxoplasma gondii, despite in vivo efficacy, highlights the complexity of translating laboratory findings to clinical outcomes. Further dedicated in vitro synergy studies on this compound are warranted to fully elucidate its potential in combination therapies. The experimental protocols and interpretation frameworks provided in this guide offer a foundation for such future research.
References
- 1. [Synergism of ciprofloxacin and roxithromycin to Pseudomonas aeruginosa biofilm] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roxithromycin alone and in combination with sulphamethoxazole against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. igas.gouv.fr [igas.gouv.fr]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Binding Affinity of Macrolide and Ketolide Antibiotics to Bacterial Ribosomes
A comprehensive guide for researchers and drug development professionals on the binding interactions of macrolide and ketolide antibiotics with their ribosomal targets.
This guide provides a detailed comparison of the binding affinities of various macrolide and ketolide antibiotics to the bacterial 50S ribosomal subunit. By examining key experimental data and methodologies, we aim to offer valuable insights into the structure-activity relationships that govern the efficacy of these important antibacterial agents. While specific data for Lexithromycin is not yet available in the public domain, this guide establishes a framework for its future evaluation and comparison against existing compounds.
Quantitative Comparison of Binding Affinity
The binding affinity of an antibiotic to its target is a critical determinant of its potency. For macrolides and ketolides, this is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value signifies a tighter binding interaction. The following table summarizes the binding affinities of several well-characterized macrolides and ketolides for the bacterial ribosome.
| Antibiotic Class | Antibiotic | Target Ribosome | Dissociation Constant (Kd/K) (nM) | Reference |
| Macrolide | Erythromycin | E. coli | 36 | [1][2] |
| S. pneumoniae | 4.9 ± 0.6 | [3] | ||
| Roxithromycin | E. coli | 20 | [1][2] | |
| Clarithromycin | E. coli | 8 | ||
| Ketolide | Solithromycin | S. pneumoniae | 5.1 ± 1.1 |
Mechanism of Action and Enhanced Affinity of Ketolides
Macrolide and ketolide antibiotics exert their antibacterial effects by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding obstructs the passage of newly synthesized peptides, thereby inhibiting protein synthesis.
Ketolides, a newer generation of macrolides, demonstrate significantly higher binding affinity. This enhanced affinity is attributed to key structural modifications:
-
Replacement of L-cladinose: The L-cladinose sugar at position 3 of the macrolactone ring in traditional macrolides is replaced by a keto group in ketolides.
-
Alkyl-aryl side chain: Many ketolides possess an 11,12-carbamate linker with an attached alkyl-aryl side chain. This side chain creates additional contact points with domain II of the 23S rRNA, particularly with nucleotides A752 and U2609, which are not observed with older macrolides like erythromycin. These supplementary interactions are a primary reason for the increased potency of ketolides, especially against macrolide-resistant bacterial strains.
Experimental Protocols
The determination of ribosome binding affinity for these antibiotics relies on several key experimental protocols:
Filter Binding Assay
This method quantifies the binding affinity by measuring the amount of a radiolabeled antibiotic that binds to ribosomes.
-
Incubation: A constant concentration of purified ribosomes is incubated with varying concentrations of a radiolabeled antibiotic (e.g., [14C]-Erythromycin).
-
Filtration: The incubation mixture is passed through a nitrocellulose filter. Ribosome-antibiotic complexes are retained on the filter, while the unbound antibiotic passes through.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the dissociation constant (Kd), which represents the concentration of the antibiotic at which half of the ribosomes are bound.
Ribosomal Footprinting
This technique identifies the specific nucleotides on the rRNA that are protected by the bound antibiotic from chemical modification.
-
Ribosome-Antibiotic Complex Formation: Purified bacterial ribosomes (70S or 50S subunits) are incubated with the antibiotic to allow for complex formation.
-
Chemical Modification: A chemical probe, such as dimethyl sulfate (B86663) (DMS), is added. DMS methylates adenine (B156593) and cytosine residues in the rRNA that are accessible.
-
RNA Extraction and Primer Extension: The rRNA is extracted, and a radiolabeled primer complementary to a sequence downstream of the potential binding site is annealed. Reverse transcriptase is then used to synthesize a cDNA copy of the rRNA. The enzyme stops at the methylated bases.
-
Analysis: The resulting cDNA fragments are separated by gel electrophoresis. The positions of the protected bases, and thus the binding site of the antibiotic, are identified by the absence of bands on the gel compared to a control without the antibiotic. All macrolides investigated strongly protect A2058 and A2059 from chemical modification.
X-ray Crystallography
This powerful technique provides a high-resolution, three-dimensional structure of the antibiotic bound to the ribosome.
-
Crystallization: The antibiotic is co-crystallized with the bacterial ribosomal subunit (typically the 50S subunit).
-
X-ray Diffraction: The resulting crystals are exposed to a beam of X-rays. The diffraction pattern is collected.
-
Data Analysis: The diffraction data is used to calculate an electron density map, from which the atomic structure of the ribosome-antibiotic complex can be determined. This provides precise details about the interactions between the antibiotic and the rRNA and ribosomal proteins.
Visualizing Experimental Workflows and Binding Interactions
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of Lexithromycin: A Guide for Laboratory Professionals
Disclaimer: Initial research indicates that "Lexithromycin" is not a recognized pharmaceutical agent. The following disposal procedures are based on established best practices for the management and disposal of antibiotic and general pharmaceutical waste in a laboratory setting. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
The proper disposal of pharmaceutical waste is a critical aspect of laboratory safety and environmental stewardship. Improper disposal can lead to environmental contamination, the development of antibiotic-resistant organisms, and potential harm to human health.[1][2][3] This document outlines the procedural, step-by-step guidance for the safe handling and disposal of a hypothetical macrolide antibiotic, referred to as this compound.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and may also be subject to state and local regulations.[4][5] While a specific antibiotic like this compound may not be listed as a hazardous waste, it is imperative to adhere to institutional Environmental Health and Safety (EHS) guidelines, which are designed to ensure compliance with all relevant regulations.
Disposal Procedures in a Laboratory Setting
The primary approach to managing this compound waste in a research environment is to treat it as chemical waste. This involves a systematic process of segregation, collection, storage, and disposal coordinated through the institution's EHS department.
Step 1: Waste Segregation
Proper segregation at the point of generation is crucial to ensure safe and compliant disposal.
-
This compound Compounds and Concentrated Solutions: Pure, expired, or unused this compound powder and any concentrated stock solutions must be disposed of as chemical waste.
-
Contaminated Labware: Items such as pipette tips, gloves, flasks, and other materials that are grossly contaminated with this compound should be collected as chemical waste.
-
Aqueous Solutions: Dilute aqueous solutions containing this compound from experiments should be collected as chemical waste and should never be poured down the drain.
-
Non-Contaminated Materials: General laboratory trash that has not come into contact with this compound can be disposed of in the regular waste stream.
Step 2: Collection and Labeling
-
Waste Containers: Use designated, leak-proof containers for collecting this compound waste. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste may be collected in blue containers.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (or as directed by your EHS department) and the specific contents, including the full chemical name ("this compound") and any other hazardous components. Containers must be kept closed when not in use.
Step 3: Storage and Disposal
-
Storage: Store waste containers in a designated, secure area, such as a satellite accumulation area, in accordance with your institution's policies.
-
Disposal: Once a waste container is full, contact your institution's EHS department to arrange for pickup and disposal. The most common and required method for pharmaceutical waste disposal is high-temperature incineration by a licensed facility.
Summary of Disposal Methods
The following table summarizes the appropriate disposal pathways for various types of this compound waste generated in a laboratory setting.
| Waste Type | Disposal Method | Key Considerations |
| Pure this compound (Solid/Powder) | Chemical Waste (Incineration) | Collect in a dedicated, properly labeled hazardous waste container. |
| Concentrated this compound Solutions | Chemical Waste (Incineration) | Collect in a dedicated, properly labeled liquid hazardous waste container. Do not dispose down the drain. |
| Contaminated Labware | Chemical Waste (Incineration) | Collect in a dedicated, properly labeled solid hazardous waste container. |
| Empty Stock Vials | Consult Institutional EHS Guidelines | May require triple rinsing before disposal or be managed as chemical waste. |
| Non-Contaminated General Lab Waste | Regular Trash | Ensure no cross-contamination with this compound. |
Experimental Protocol: Handling of Chemical Waste
The following is a general protocol for handling chemical waste in a laboratory setting, which should be adapted to specific institutional procedures.
Objective: To safely collect and store chemical waste for disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
-
Designated chemical waste container (provided by EHS)
-
Waste label
-
Fume hood (if handling volatile substances or powders)
Procedure:
-
Don PPE: Before handling any chemical waste, put on all required PPE.
-
Prepare Waste Container: Obtain the correct waste container from your EHS department. Ensure it is clean and in good condition.
-
Label Container: Affix a hazardous waste label to the container. Fill in the generator's name, location, and the chemical constituents of the waste as they are added.
-
Add Waste: Carefully transfer the chemical waste into the container. For solids, use a funnel or scoopula to avoid spills. For liquids, use a funnel.
-
Close Container: Securely close the container lid immediately after adding waste.
-
Store Safely: Place the container in your lab's designated satellite accumulation area.
-
Arrange for Pickup: When the container is full, submit a request to your EHS department for waste pickup.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory.
Caption: Decision workflow for this compound waste disposal.
Household Pharmaceutical Disposal
For general informational purposes, it is important to note the recommended procedures for household disposal of unwanted medications. The preferred method is to use a drug take-back program. If a take-back program is not available, most medications can be disposed of in the household trash by:
-
Removing the medication from its original container.
-
Mixing it with an undesirable substance like coffee grounds or cat litter.
-
Placing the mixture in a sealed bag or container.
-
Discarding the container in the trash.
-
Scratching out personal information on the original prescription bottle.
Flushing medications is generally not recommended unless specifically stated on the FDA's flush list.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
